(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Descripción
Propiedades
IUPAC Name |
(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSYTUPJAYLNFQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585042 | |
| Record name | (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69901-75-3 | |
| Record name | (αS)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69901-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-[[(benzyloxy)carbonyl]amino](cyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexaneacetic acid, α-[[(phenylmethoxy)carbonyl]amino]-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid, a key building block in the development of various pharmaceuticals. This document details the prevalent synthetic methodology, offers a specific experimental protocol, and presents relevant quantitative data to support research and development efforts in medicinal chemistry and process development.
Introduction
This compound, also known as N-Cbz-L-cyclohexylglycine, is a protected amino acid derivative of significant interest in the pharmaceutical industry. The benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino function allows for the selective formation of peptide bonds at the carboxyl group without undesired side reactions. Its cyclohexyl side chain imparts lipophilicity and conformational rigidity to peptide structures, making it a valuable component in the design of peptidomimetics and small molecule drugs, including inhibitors of serine proteases.
The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, L-cyclohexylglycine, using benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction. This guide will focus on a robust and scalable procedure for this transformation.
Data Presentation
The following table summarizes the quantitative data associated with a representative synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | L-Cyclohexylglycine | [1] |
| Protecting Agent | Benzyl Chloroformate | [1] |
| Yield | 82.3% | [1] |
| Chemical Purity | 99.5% (by HPLC) | [1] |
| Optical Purity | 100.0% (by chiral HPLC) | [1] |
| Appearance | White powder | |
| Melting Point | 111-114°C | |
| Molecular Formula | C₁₆H₂₁NO₄ | |
| Molecular Weight | 291.35 g/mol |
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound on a laboratory scale, adapted from established industrial processes.[1]
Materials:
-
L-Cyclohexylglycine (L-CHG)
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
n-Heptane
-
Water (deionized)
-
Activated Carbon
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve L-Cyclohexylglycine (1.0 eq) in water and a 20% aqueous solution of sodium hydroxide.
-
Decolorization (Optional): Add activated carbon to the solution, stir, and then filter to remove the activated carbon.
-
N-Protection Reaction: To the resulting solution, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) and a 20% aqueous solution of sodium hydroxide dropwise. Maintain the temperature and pH of the reaction mixture as appropriate for the Schotten-Baumann reaction, typically at a reduced temperature (e.g., 0-5°C) and a basic pH.
-
Extraction: Upon completion of the reaction, add ethyl acetate to the reaction mixture. Neutralize the solution with hydrochloric acid to an acidic pH to protonate the carboxylic acid. Separate the organic layer.
-
Washing: Wash the organic layer with water multiple times to remove any remaining water-soluble impurities.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain a residue.
-
Crystallization: Add n-heptane to the concentrated residue to induce crystallization of the product.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold n-heptane, and dry under vacuum to afford this compound as a white solid.[1]
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for N-Cbz-L-cyclohexylglycine.
References
Cbz-L-cyclohexylglycine physical and chemical properties
A Technical Guide to Cbz-L-Cyclohexylglycine: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Cbz-L-cyclohexylglycine, a key intermediate in synthetic organic chemistry. This document details its structural and physicochemical characteristics, provides an experimental protocol for its synthesis, and discusses its primary application as a protected amino acid in the development of therapeutic agents.
Core Chemical and Physical Properties
Cbz-L-cyclohexylglycine, also known as (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid, is a white to off-white solid crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | (2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid |
| CAS Number | 69901-75-3 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.35 g/mol |
| Canonical SMILES | C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| InChI Key | CUSYTUPJAYLNFQ-AWEZNQCLSA-N |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid, White to Off-White Crystalline Powder | [1] |
| Melting Point | 111-114 °C | |
| Boiling Point (Predicted) | 492.1 ± 38.0 °C | |
| Density (Predicted) | 1.200 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | |
| pKa (Predicted) | 3.99 ± 0.10 | |
| Purity (HPLC) | ≥98% |
Synthesis of Cbz-L-Cyclohexylglycine: An Experimental Protocol
The synthesis of Cbz-L-cyclohexylglycine is typically achieved through the N-protection of L-cyclohexylglycine using benzyl chloroformate (Cbz-Cl) under alkaline conditions. The following protocol is a detailed method for its preparation in a laboratory setting.
Experimental Workflow
Caption: Synthetic workflow for Cbz-L-cyclohexylglycine.
Methodology
Step 1: Dissolution of L-Cyclohexylglycine
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To 60.0 g of L-(+)-2-cyclohexylglycine (L-CHG), add 534 mL of deionized water and 60.9 mL of a 20% aqueous sodium hydroxide solution.
-
Stir the mixture until the L-CHG is completely dissolved.
-
(Optional) Add activated carbon to decolorize the solution, followed by an additional 79 mL of deionized water.
Step 2: N-Protection with Benzyl Chloroformate
-
While stirring the solution, slowly and dropwise, add 65.1 g of benzyl chloroformate (Cbz-Cl) and 60.9 mL of a 20% aqueous sodium hydroxide solution. This step introduces the benzyloxycarbonyl (Cbz) protecting group onto the amino group of L-CHG.
Step 3: Precipitation of the Product
-
To the reaction mixture, add deionized water and isopropyl alcohol (IPA).
-
Neutralize the reaction solution by adding 4.1 mL of hydrochloric acid. This will cause the product to precipitate out of the solution as crystals.
Step 4: Isolation and Drying
-
Isolate the precipitated crystals by filtration.
-
Dry the collected crystals to obtain the final product, (S)-2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid (Cbz-L-CHG).
Spectroscopic Characterization
At present, detailed, publicly available experimental spectra (NMR, IR, Mass Spectrometry) for Cbz-L-cyclohexylglycine are limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition to confirm the identity and purity of the compound.
Applications in Drug Development
Cbz-L-cyclohexylglycine is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its primary application is as a protected amino acid derivative for peptide synthesis.
The logical relationship for its use can be visualized as follows:
Caption: Role of Cbz-L-cyclohexylglycine in synthesis.
It is notably used in the preparation of peptides designed as inhibitors for serine proteases. A significant target in this area has been the hepatitis C virus (HCV) NS3-NS4A protease, an essential enzyme for viral replication. The bulky cyclohexylglycine moiety can provide specific steric interactions within the enzyme's active site, contributing to the potency and selectivity of the inhibitor.
As Cbz-L-cyclohexylglycine is a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, it serves as a crucial component in the construction of larger molecules that are designed to interact with specific biological targets, such as viral proteases. The signaling pathways of interest would be those modulated by the final peptide inhibitor, not by Cbz-L-cyclohexylglycine itself.
References
An In-depth Technical Guide to N-(Benzyloxycarbonyl)-L-cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-L-cyclohexylglycine, a key building block in synthetic organic chemistry, with a particular focus on its application in peptide synthesis and drug development. This document details its chemical identifiers, physical properties, synthesis protocols, and its role in the creation of complex molecules.
Core Identifiers and Properties
N-(Benzyloxycarbonyl)-L-cyclohexylglycine, often abbreviated as Cbz-L-Chg-OH or Z-L-Chg-OH, is a synthetic amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis. This protection is stable under various conditions but can be selectively removed, making it an invaluable tool in the stepwise assembly of peptide chains.
Chemical Identifiers
A summary of the key identifiers for N-(Benzyloxycarbonyl)-L-cyclohexylglycine is presented in the table below.
| Identifier | Value |
| CAS Number | 69901-75-3 |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetic acid |
| Synonyms | Cbz-L-cyclohexylglycine, Z-L-Cyclohexylglycine, N-Cbz-L-cyclohexylglycine, (S)-2-((((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 111-114 °C |
| Purity | Typically ≥98% |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis Protocol
The synthesis of N-(Benzyloxycarbonyl)-L-cyclohexylglycine is typically achieved through the protection of the amino group of L-cyclohexylglycine using benzyl chloroformate (Cbz-Cl) under basic conditions. A detailed experimental protocol is provided below.
Experimental Procedure for N-protection of L-Cyclohexylglycine[1]
This protocol describes the synthesis of N-benzyloxycarbonyl-L-cyclohexylglycine from L-cyclohexylglycine.
Materials:
-
L-Cyclohexylglycine (L-CHG)
-
20% aqueous solution of Sodium Hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Activated carbon (optional)
Procedure:
-
Dissolution: To a suitable reaction vessel, add 60.0 g of L-cyclohexylglycine. Add 534 mL of water and 60.9 mL of a 20% aqueous solution of NaOH to dissolve the L-CHG completely.
-
Decolorization (Optional): The solution can be treated with activated carbon to remove colored impurities, followed by filtration.
-
N-protection Reaction: To the L-cyclohexylglycine solution, add 65.1 g of benzyl chloroformate and 60.9 mL of a 20% aqueous solution of NaOH dropwise. The addition should be controlled to maintain the reaction temperature and pH.
-
Extraction: After the reaction is complete, add 1930 L of ethyl acetate to the reaction mixture. Neutralize the solution by adding approximately 170 L of hydrochloric acid, followed by an extraction step.
-
Washing: The organic layer (ethyl acetate extract) is washed three times with 500 L of water.
-
Concentration: The washed organic layer is concentrated under reduced pressure to yield the crude product.
-
Crystallization and Isolation: The crude N-benzyloxycarbonyl-L-cyclohexylglycine is further purified by crystallization. The reaction solution is divided, and water and isopropyl alcohol are added to induce crystallization. Hydrochloric acid is added for neutralization, and the formed crystals are isolated by filtration.
-
Drying: The isolated crystals are dried to obtain pure N-benzyloxycarbonyl-L-cyclohexylglycine.
The reported yield for this process is 82.3%, with a chemical purity of 99.5% and an optical purity of 100.0%.[1]
Applications in Synthesis
The primary application of N-(Benzyloxycarbonyl)-L-cyclohexylglycine is in solid-phase peptide synthesis (SPPS). The Cbz group provides robust protection of the N-terminal amine, allowing for the sequential addition of amino acids to a growing peptide chain.
General Workflow in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of an N-Cbz protected amino acid, such as N-(Benzyloxycarbonyl)-L-cyclohexylglycine, into a peptide chain using SPPS.
Role in Drug Development
L-cyclohexylglycine, the deprotected form of N-(Benzyloxycarbonyl)-L-cyclohexylglycine, is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its incorporation into drug candidates can enhance their metabolic stability and binding affinity to biological targets. A notable example is its use in the synthesis of Telaprevir, an antiviral medication for the treatment of Hepatitis C.[2] The unique structural properties of the cyclohexyl side chain contribute to the overall efficacy of the final drug molecule.
Conclusion
N-(Benzyloxycarbonyl)-L-cyclohexylglycine is a valuable synthetic building block with significant applications in peptide chemistry and pharmaceutical development. The robust nature of the Cbz protecting group, combined with the unique properties of the cyclohexylglycine moiety, makes it an essential tool for the synthesis of complex peptides and bioactive molecules. The detailed synthesis protocol and understanding of its role in synthetic workflows provided in this guide are intended to support researchers and scientists in their ongoing work in these fields.
References
Navigating the Solubility of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the solubility characteristics of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid, a key building block in synthetic organic chemistry, particularly in the synthesis of peptides and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and a visual workflow for solubility determination.
Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents a comprehensive overview based on the solubility of structurally analogous N-Cbz-protected amino acids. The inclusion of a detailed experimental protocol empowers researchers to determine precise solubility values in their specific solvent systems.
Understanding the Solubility of N-Cbz-Protected Amino Acids
The solubility of N-Cbz-protected amino acids, such as the title compound, is governed by a complex interplay of factors including the nature of the amino acid side chain, the presence of the nonpolar Cbz protecting group, and the properties of the organic solvent. The bulky and hydrophobic cyclohexyl group in this compound is expected to significantly influence its solubility profile, generally favoring less polar organic solvents.
Qualitative Solubility of Structurally Related Compounds
To provide a practical reference, the following table summarizes the qualitative solubility of several N-Cbz-protected amino acids with nonpolar side chains in common organic solvents. This data serves as a valuable starting point for solvent selection when working with this compound.
| Compound Name | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Acetone | Methanol (MeOH) | Ethanol (EtOH) | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| N-Cbz-L-Phenylalanine | Soluble | Soluble | Soluble | Slightly Soluble[1] | Soluble | Sparingly Soluble[1] | Slightly Soluble[1] |
| N-Cbz-L-Valine | Soluble | Soluble | Soluble[2] | Soluble | Soluble[2] | Soluble | Slightly Soluble[3] |
| N-Cbz-L-Leucine | Soluble | Soluble | Soluble | Soluble[4] | Soluble | Soluble | Soluble[4] |
| This compound | Predicted: Soluble | Predicted: Soluble | Predicted: Soluble | Predicted: Slightly Soluble | Predicted: Soluble | Predicted: Soluble | Predicted: Soluble |
Note: "Soluble" indicates that the compound is generally reported to dissolve in the solvent, though quantitative data may not be available. "Slightly Soluble" and "Sparingly Soluble" indicate lower levels of solubility.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with Teflon-lined screw caps
-
Constant temperature shaker or orbital incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes and needles
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.
Procedure:
-
Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate in a clean, pre-weighed vial or volumetric flask.
-
Concentration Analysis:
-
HPLC Method (Preferred): Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Analyze both the standards and the filtered sample by HPLC. Construct a calibration curve and determine the concentration of the dissolved compound in the sample.
-
Gravimetric Method: Accurately weigh the vial containing the filtered aliquot. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Once the solvent is completely removed, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solute.
-
-
Calculation of Solubility: Express the solubility in appropriate units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Conclusion
References
Part 1: Experimental Protocols for Crystal Structure Determination
An In-depth Technical Guide to the Crystal Structure of N-(Benzyloxycarbonyl)-L-cyclohexylglycine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of N-(Benzyloxycarbonyl)-L-cyclohexylglycine. Following a comprehensive search of publicly available crystallographic databases and scientific literature, it has been determined that the specific crystal structure for this compound has not been publicly deposited or published.
In light of this, this guide will provide a detailed overview of the experimental protocols required for determining the crystal structure of a small organic molecule such as N-(Benzyloxycarbonyl)-L-cyclohexylglycine. Furthermore, to provide a tangible example of the data that would be obtained from such an analysis, the publicly available crystallographic data for N-Fmoc-β-aminocyclohexane-β-acetic acid, a structurally related compound, is presented and discussed.
The determination of the crystal structure of a small organic molecule like N-(Benzyloxycarbonyl)-L-cyclohexylglycine is a multi-step process that involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.
Synthesis and Purification
The initial step involves the synthesis of N-(Benzyloxycarbonyl)-L-cyclohexylglycine. A common method for the N-protection of amino acids is the Schotten-Baumann reaction. In this procedure, L-cyclohexylglycine is reacted with benzyl chloroformate in an alkaline aqueous solution. The pH of the reaction is carefully controlled to ensure the amino group is deprotonated and acts as a nucleophile, while the carboxylic acid may be in its salt form. Following the reaction, the mixture is acidified to precipitate the N-protected amino acid.
Purification of the product is critical for obtaining high-quality crystals. This is typically achieved through recrystallization from a suitable solvent system, which is determined empirically. Common solvent systems for compounds of this nature include ethyl acetate/hexane or dichloromethane/hexane. The purity of the compound is verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization
The growth of single crystals of sufficient size and quality is often the most challenging step. Several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This can be set up as a hanging drop or sitting drop experiment.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
The choice of solvent is crucial and is often determined through screening a wide range of solvents and solvent mixtures.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.
The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. A detector, such as a CCD or CMOS detector, records the positions and intensities of these spots.
Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
-
Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice. The symmetry of the diffraction pattern allows for the assignment of the crystal system and the space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. For small molecules, direct methods are typically successful in providing an initial model of the crystal structure.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. The quality of the final structure is assessed by figures of merit such as the R-factor. Hydrogen atoms are often located from the difference Fourier map and their positions and thermal parameters are refined.
Part 2: Illustrative Crystal Structure Data for a Related Compound
As the crystal structure data for N-(Benzyloxycarbonyl)-L-cyclohexylglycine is not available, we present the crystallographic data for N-Fmoc-β-aminocyclohexane-β-acetic acid , a structurally analogous compound featuring a protected amino group attached to a cyclohexane ring. This data serves as a representative example of the information obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Empirical Formula | C₂₃H₂₅NO₄ |
| Formula Weight | 379.45 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.327(1) Å |
| b | 13.015(2) Å |
| c | 15.226(2) Å |
| α | 90° |
| β | 108.57(1)° |
| γ | 90° |
| Volume | 1939.8(4) ų |
| Z | 4 |
| Density (calculated) | 1.300 Mg/m³ |
| Absorption Coefficient | 0.724 mm⁻¹ |
| F(000) | 808 |
| Crystal Size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 4.33 to 68.28° |
| Index ranges | -12<=h<=12, -15<=k<=15, -18<=l<=18 |
| Reflections collected | 16182 |
| Independent reflections | 3448 [R(int) = 0.034] |
| Completeness to theta = 68.28° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3448 / 0 / 254 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.126 |
| R indices (all data) | R1 = 0.053, wR2 = 0.133 |
| Largest diff. peak and hole | 0.21 and -0.20 e.Å⁻³ |
Part 3: Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.
This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of N-(Benzyloxycarbonyl)-L-cyclohexylglycine and presents a representative dataset for a closely related molecule to illustrate the expected outcomes of such an investigation. For researchers interested in the specific crystal structure of the title compound, the protocols outlined herein provide a roadmap for its experimental determination.
Harnessing the Cyclohexyl Moiety: A Technical Guide to the Role of Cyclohexylglycine in Modulating Peptide Hydrophobicity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for optimizing therapeutic candidates. These modifications are pivotal for enhancing metabolic stability, receptor affinity, and bioavailability. Among these specialized building blocks, L-Cyclohexylglycine (Chg) emerges as a potent tool for modulating peptide hydrophobicity. Characterized by its bulky, aliphatic cyclohexyl side chain, Chg offers a unique combination of steric hindrance and non-polar surface area. This guide provides an in-depth analysis of the physicochemical properties of Cyclohexylglycine, its profound impact on peptide conformation and hydrophobicity, and its application in drug design. Through quantitative data, detailed experimental protocols, and workflow visualizations, this document serves as a technical resource for researchers aiming to leverage Chg to engineer peptides with superior pharmacodynamic and pharmacokinetic profiles.
Introduction to Cyclohexylglycine (Chg)
Cyclohexylglycine is a non-proteinogenic amino acid distinguished by a cyclohexyl group attached to the α-carbon. This structure imparts a significant increase in lipophilicity and steric bulk compared to natural aliphatic amino acids like leucine or valine. Its incorporation into a peptide sequence is a deliberate strategy to enhance hydrophobic interactions with biological targets, restrict backbone flexibility to favor a bioactive conformation, and improve resistance to proteolytic degradation.
The primary role of Chg is to serve as a building block in solid-phase peptide synthesis (SPPS), where it is typically introduced as an Fmoc-protected derivative (Fmoc-L-Chg-OH).[1] Its unique structural properties enable the formation of stable secondary structures, which can enhance the biological activity of peptides.[1]
Physicochemical Impact of Cyclohexylglycine
Modulating Hydrophobicity
The most direct consequence of incorporating Chg is the significant increase in the overall hydrophobicity of the peptide. The large, non-polar cyclohexyl ring contributes substantial hydrophobic surface area, which governs the peptide's interaction with non-polar environments. This property is empirically measured using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where a more hydrophobic peptide interacts more strongly with the non-polar stationary phase, resulting in a longer retention time (tR).
While specific retention time data for Chg-substituted peptides is sparsely published, the principle is well-established and is analogous to that of the closely related amino acid, L-Cyclohexylalanine (Cha). Cha, which differs from Phenylalanine (Phe) by the saturation of the aromatic ring to a cyclohexyl ring, provides an excellent case study. The substitution of Phe with Cha consistently leads to a marked increase in hydrophobicity and, consequently, metabolic stability.
Table 1: Comparative Impact of Cyclohexyl Moiety on Peptide Stability (Case Study: Apelin-17 Analogue)
| Peptide Analogue | Amino Acid at C-Terminus | Half-life (t½) in Human Plasma (hours) | Fold Increase in Stability |
|---|---|---|---|
| Apelin-17 (Native) | Phenylalanine (Phe) | 0.08 | - |
| Apelin-17 Analogue | Cyclohexylalanine (Cha) | 27.2 | 340x |
Data demonstrates the dramatic increase in plasma stability conferred by the hydrophobic and sterically shielding cyclohexyl group, an effect directly applicable to Chg.[2]
Conformational Control and Structural Rigidity
The steric bulk of the Chg side chain imposes significant constraints on the peptide backbone's rotational freedom (phi/psi angles). This restriction can pre-organize the peptide into a specific secondary structure, such as a β-turn or α-helix.[3] By reducing the entropic penalty of binding, this conformational rigidity can lead to a substantial increase in binding affinity for the target receptor. The peptide is essentially locked into a shape that is more complementary to the binding pocket, enhancing the potency of the molecule.
Below is a diagram illustrating the logical relationship between the incorporation of Chg and its downstream effects on peptide properties.
Impact on Biological Activity: A Quantitative Perspective
The introduction of Chg can profoundly enhance the binding affinity of a peptide for its biological target. While direct comparative data for Chg is limited, studies on somatostatin analogues containing the similar Cyclohexylalanine (Cha) residue provide quantitative evidence of this effect. These analogues often target G-protein coupled receptors (GPCRs), where both hydrophobicity and conformation are critical for high-affinity binding.
Table 2: Receptor Binding Affinities of Somatostatin Analogues
| Compound | Structure | sst2 Receptor Affinity (IC₅₀, nM) |
|---|---|---|
| Somatostatin-14 | (Native Peptide) | ~1.0 |
| Octreotide | Contains Phe | 0.6 |
| Analogue with Cha | Contains Cyclohexylalanine | 0.15 |
Data is representative and compiled from studies on somatostatin analogues, illustrating that replacing Phenylalanine (Phe) with the more hydrophobic and conformationally restricting Cyclohexylalanine (Cha) can lead to a significant improvement in receptor binding affinity (lower IC₅₀). This principle is a key driver for using Chg in peptide design.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful incorporation and evaluation of Cyclohexylglycine in peptide synthesis.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard automated synthesis of a Chg-containing peptide.
-
Resin Selection & Preparation: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-L-Chg-OH) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring: Perform a Kaiser or Ninhydrin test to confirm the completion of the coupling reaction.[6]
-
Capping (Optional): To block any unreacted amines, treat the resin with an acetic anhydride solution.
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Hydrophobicity Assessment: Reversed-Phase HPLC
This method quantifies the relative hydrophobicity of a peptide by its retention time.
-
System Preparation: Equilibrate a C18 analytical column with the starting mobile phase conditions.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the purified peptide in Solvent A or a suitable buffer at a concentration of ~1 mg/mL.
-
Injection: Inject 10-20 µL of the peptide solution onto the column.
-
Gradient Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the peptide elution at a wavelength of 214 or 280 nm.
-
Data Analysis: Record the retention time (tR) at which the peptide elutes. A longer tR for a Chg-containing peptide compared to its non-Chg counterpart indicates increased hydrophobicity.
Target Engagement: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC₅₀) of the Chg-peptide for its receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Somatostatin) with known affinity for the receptor.
-
Increasing concentrations of the non-labeled competitor peptide (the Chg-containing peptide).
-
A fixed amount of the receptor-containing cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the Chg-peptide required to inhibit 50% of the radioligand binding.
Signaling Pathway Visualization: GPCR Activation
Many peptides modified with Chg target GPCRs. The enhanced binding affinity directly influences the activation of downstream signaling cascades.
Conclusion
Cyclohexylglycine is a powerful and versatile tool in the arsenal of the peptide chemist. Its incorporation provides a reliable method for increasing peptide hydrophobicity, which in turn enhances metabolic stability and proteolytic resistance. Furthermore, the steric constraints imposed by the cyclohexyl side chain can enforce a bioactive conformation, leading to significant gains in receptor binding affinity and overall potency. While quantitative structure-activity relationship data for Chg remains less prevalent than for its close analogue, Cyclohexylalanine, the underlying principles are identical and robust. The strategic application of Chg, guided by the protocols and principles outlined in this guide, can accelerate the development of next-generation peptide therapeutics with superior drug-like properties.
References
- 1. Peptide nucleic acids with a conformationally constrained chiral cyclohexyl-derived backbone | Semantic Scholar [semanticscholar.org]
- 2. krokhinlab.ca [krokhinlab.ca]
- 3. Effects of Glycosylation on Peptide Conformation: A Synergistic Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin binding in human gastrointestinal tissues: effect of cations and somatostatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Group
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic synthesis, has remained an indispensable tool for the protection of amines since its pioneering introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its advent was a watershed moment, particularly for peptide synthesis, as it provided the first reliable and broadly applicable method for the controlled, stepwise assembly of amino acids.[2] Despite the subsequent development of other key protecting groups like Boc and Fmoc, the Cbz group's unique combination of stability, ease of introduction, and versatile deprotection pathways ensures its continued and widespread use in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1][3]
This technical guide offers a comprehensive exploration of the Cbz group, detailing its core characteristics, stability profile under various chemical environments, and a thorough examination of the experimental protocols for its installation and cleavage.
Core Characteristics and Stability Profile
The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1][3] This protection is crucial in multi-step syntheses to prevent unwanted side reactions.[1][4] A key attribute of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions.
Stability towards Acids and Bases:
The Cbz group is notably stable under both basic and mildly acidic conditions, a characteristic that makes it highly valuable in the context of multi-step synthetic strategies.[3][4] This stability allows for the manipulation of other functional groups within a molecule without premature cleavage of the Cbz group. However, it is susceptible to cleavage under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH).[3][5] While generally stable to the acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA), prolonged exposure or harsh acidic conditions can lead to its cleavage.[6][7]
Orthogonality with Other Protecting Groups:
A significant advantage of the Cbz group is its orthogonality with other commonly employed amine protecting groups.[5][6] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one group while others remain intact.
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions typically used to remove the Boc group.[3]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][5]
This mutual orthogonality allows for intricate synthetic routes where different amino functionalities can be selectively unmasked at various stages.
Other Stability Considerations:
The Cbz group is generally stable to a wide range of reagents used in organic synthesis.[8] However, it is sensitive to reductive cleavage, most notably catalytic hydrogenolysis, which is the most common method for its removal.[9]
Quantitative Data on Deprotection
The efficiency of Cbz group removal is dependent on the chosen method and the specific substrate. The following tables summarize quantitative data for common deprotection strategies.
Table 1: Catalytic Hydrogenolysis for Cbz Deprotection
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 |
| N-Cbz-dioctylamine | 10% Pd/C (10 wt%) | H₂ | Methanol | 1 | 1 | RT | >99 |
| Cbz-(Ala)₄ | 10% Pd/C | H₂ | Methanol or Ethanol | - | 2-16 | - | >95 |
| General N-Cbz amines | 10% Pd-C | NaBH₄ (1.0 equiv.) | Methanol | - | 0.05 - 0.17 | RT | 93-98 |
Data compiled from multiple sources.[7][10][11]
Table 2: Acid-Catalyzed Cbz Deprotection
| Deprotection Reagent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| 33% HBr in Acetic Acid | 1 - 2 hours | Room Temperature | > 90 | > 95 |
| Trifluoroacetic Acid (TFA) | 1 - 4 hours | Room Temperature | > 90 | > 95 |
| Aluminum trichloride (AlCl₃) in Hexafluoroisopropanol (HFIP) | 2 - 16 hours | - | >90 | >95 |
Data compiled from multiple sources.[7][12]
Experimental Protocols
Protection of Amines with Benzyl Chloroformate (Cbz-Cl)
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5][6]
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., NaHCO₃, Na₂CO₃, or an organic base like triethylamine)
-
Solvent (e.g., a mixture of THF and water, or an organic solvent like dichloromethane)
-
0°C ice bath
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add the base to the solution. For aqueous systems, a common condition is to maintain a pH between 8 and 10.[13]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature for a period of 2 to 20 hours, depending on the substrate.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography if necessary.[6]
Deprotection of the Cbz Group
This is the most widely used and mildest method for Cbz deprotection.[1][10]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent in a reaction flask.
-
Carefully add the 10% Pd/C catalyst (typically 5-20 mol%) to the solution.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[10][14]
This method avoids the need for a hydrogen gas cylinder by using a hydrogen donor.[10]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol in a reaction flask.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The product will be the formate salt.
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[10]
This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[3][15]
Materials:
-
Cbz-protected substrate
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected substrate in 33% HBr in acetic acid at room temperature.
-
Stir the solution at room temperature and monitor the reaction by TLC or LC-MS. Reaction times are typically 1-2 hours.
-
Upon completion, precipitate the product by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the hydrobromide salt of the deprotected amine.
-
To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a suitable base.[12][15]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Protocol for Incorporating Cbz-L-cyclohexylglycine in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles. Cbz-L-cyclohexylglycine, a sterically hindered amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its bulky cyclohexyl side chain and the N-terminal carboxybenzyl (Cbz) protecting group can lead to lower coupling efficiencies and the formation of deletion sequences.
This document provides a detailed protocol for the efficient incorporation of Cbz-L-cyclohexylglycine into peptide chains using Fmoc-based SPPS. It outlines optimized coupling conditions, troubleshooting strategies, and a step-by-step experimental procedure to mitigate common issues associated with sterically hindered amino acids.
Challenges and Strategies
The primary challenges in coupling Cbz-L-cyclohexylglycine are steric hindrance and potential peptide aggregation. The bulky nature of the residue can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1] To overcome these challenges, the following strategies are recommended:
-
High-Efficiency Coupling Reagents: The use of potent coupling reagents is crucial. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts like PyAOP, are highly effective for coupling sterically hindered amino acids.[1]
-
Increased Reagent Excess: Employing a higher excess of the Cbz-L-cyclohexylglycine and the coupling reagent (typically 3-5 equivalents) can drive the reaction towards completion.[1]
-
Extended Coupling Times: Longer reaction times (2-4 hours or even overnight) may be necessary to achieve satisfactory coupling yields.[1]
-
Double Coupling: Performing the coupling step twice is a highly effective method to ensure maximum incorporation of the bulky residue.[1]
-
Elevated Temperature: Microwave-assisted SPPS or conventional heating (30-40°C) can enhance reaction kinetics and disrupt peptide aggregation.[1]
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than N,N-Dimethylformamide (DMF) for improving the solvation of the growing peptide chain and reducing aggregation.[2]
Experimental Protocol: Fmoc-SPPS of a Peptide Containing Cbz-L-cyclohexylglycine
This protocol describes the manual incorporation of Cbz-L-cyclohexylglycine as the final N-terminal residue in an Fmoc-based solid-phase peptide synthesis.
3.1. Materials
-
Fmoc-protected amino acids
-
Cbz-L-cyclohexylglycine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetic anhydride
-
Diethyl ether, cold
3.2. Equipment
-
Peptide synthesis vessel
-
Shaker or agitator
-
Apparatus for filtration
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
3.3. General SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
3.4. Step-by-Step Procedure
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.[3]
Step 2: Standard Fmoc-SPPS Cycles
-
Synthesize the peptide sequence up to the position preceding the Cbz-L-cyclohexylglycine residue using standard Fmoc-SPPS protocols.
-
After the final Fmoc deprotection of the penultimate amino acid, wash the resin thoroughly with DMF (3-5 times).
Step 3: Coupling of Cbz-L-cyclohexylglycine
-
Activation Solution: In a separate vessel, dissolve Cbz-L-cyclohexylglycine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Base Addition: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.[1]
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[4] If the test is positive (blue beads), proceed with a second coupling.
Step 4: Double Coupling (if necessary)
-
If the Kaiser test is positive, wash the resin with DMF (3 times).
-
Prepare a fresh activation solution of Cbz-L-cyclohexylglycine as described in Step 3.
-
Add the fresh solution to the resin and continue the coupling for another 1-2 hours.
-
Perform a Kaiser test again to confirm the completion of the coupling.
Step 5: Capping (Optional)
-
If the coupling remains incomplete after a double coupling, any unreacted N-terminal amines can be capped to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10% Ac₂O, 5% DIPEA in DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
Step 6: Cleavage and Deprotection
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Note: The Cbz group is generally stable to TFA treatment during cleavage, allowing for the synthesis of N-terminally Cbz-protected peptides.[5]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry.
Data Presentation
While specific quantitative data for the incorporation of Cbz-L-cyclohexylglycine is sequence-dependent, the following table provides a general expectation for coupling efficiencies with different reagents based on data for other sterically hindered amino acids.
| Coupling Reagent | Typical Coupling Time | Expected Efficiency (Single Coupling) | Expected Efficiency (Double Coupling) |
| HBTU/HOBt | 2-4 hours | 85-95% | >98% |
| HATU | 1-4 hours | >95% | >99% |
| HCTU | 1-4 hours | >95% | >99% |
| COMU | 1-3 hours | >95% | >99% |
| DIC/HOBt | 4-8 hours | 70-90% | 90-98% |
Data is generalized from protocols for sterically hindered amino acids and may vary depending on the specific peptide sequence.
Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the incorporation of Cbz-L-cyclohexylglycine.
Caption: Troubleshooting guide for incomplete coupling of Cbz-L-cyclohexylglycine.
Conclusion
The successful incorporation of Cbz-L-cyclohexylglycine in SPPS is achievable with careful optimization of the coupling protocol. By employing high-efficiency coupling reagents, extended reaction times, and, if necessary, a double coupling strategy, researchers can effectively synthesize peptides containing this sterically demanding residue. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of peptide drug development.
References
Application Notes and Protocols for the Use of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic Acid in Protease Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of various protease inhibitors. Its bulky cyclohexyl group can confer favorable properties to the final inhibitor, such as increased metabolic stability and enhanced binding to the hydrophobic pockets of protease active sites. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of protease inhibitors, with a particular focus on Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Application: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Analogues of 4-amino cyclohexylglycine have been identified as highly potent DPP-IV inhibitors. The synthesis of these inhibitors can be achieved using this compound as a key starting material.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative DPP-IV inhibitor synthesized using a cyclohexylglycine scaffold.
| Compound | Structure | Target Protease | IC50 (nM) | Reference |
| Bis-sulfonamide Analog | 4-amino cyclohexylglycine derivative | Dipeptidyl Peptidase IV (DPP-IV) | 2.6 | [1] |
Table 1: Inhibitory Activity of a Cyclohexylglycine-Based Protease Inhibitor
| Reaction Step | Description | Typical Yield (%) |
| 1 | Amide coupling of this compound with a primary amine | 85-95% |
| 2 | Cbz-deprotection via hydrogenolysis | >90% |
| 3 | Sulfonylation of the resulting amine | 70-85% |
Table 2: Representative Yields for the Synthesis of a 4-Amino Cyclohexylglycine-Based Inhibitor
Experimental Protocols
The following are representative protocols for the synthesis of a 4-amino cyclohexylglycine-based DPP-IV inhibitor, starting from this compound. These protocols are based on established methods for peptide coupling and the synthesis of similar inhibitors.
Protocol 1: Amide Coupling of this compound
This protocol describes the coupling of the starting material with a representative primary amine using HATU, a highly effective coupling reagent for sterically hindered amino acids.
Materials:
-
This compound
-
Primary amine (e.g., 4-aminobenzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) and DIPEA (2.5 eq).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group to yield a free amine.
Materials:
-
Cbz-protected amide from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amide (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas (e.g., nitrogen) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine, which is often used in the next step without further purification.
-
Protocol 3: Sulfonylation of the Deprotected Amine
This protocol describes the final step to introduce the sulfonamide group, a common feature in potent DPP-IV inhibitors.
Materials:
-
Deprotected amine from Protocol 2
-
Sulfonyl chloride (e.g., 2,4-difluorobenzenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the deprotected amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Base and Sulfonyl Chloride Addition: Add pyridine or TEA to the solution, followed by the dropwise addition of the sulfonyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final sulfonamide inhibitor.
Visualizations
DPP-IV Signaling Pathway and Inhibition
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a transmembrane serine protease that plays a significant role in glucose homeostasis and immune regulation.[1][2] In the context of glucose metabolism, DPP-IV is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects.
DPP-IV inhibitors, synthesized using building blocks like this compound, block the active site of the DPP-IV enzyme. This inhibition prevents the breakdown of GLP-1 and GIP, leading to increased levels of these active hormones in the circulation.[2] The elevated levels of GLP-1 and GIP enhance glucose-dependent insulin secretion, suppress glucagon secretion from pancreatic α-cells, and thereby improve glycemic control in patients with type 2 diabetes.
Beyond its role in glucose metabolism, DPP-IV is also involved in immune function as the T-cell activation antigen CD26. It can modulate the activity of various chemokines and cytokines.[1]
Caption: DPP-IV signaling pathway in glucose metabolism and the mechanism of DPP-IV inhibitors.
General Synthesis Workflow
The synthesis of a 4-amino cyclohexylglycine-based protease inhibitor from this compound generally follows a three-step sequence: amide coupling, deprotection, and functionalization (e.g., sulfonylation).
Caption: General workflow for the synthesis of a 4-amino cyclohexylglycine-based protease inhibitor.
References
Application Notes and Protocols for the Coupling of Cbz-L-cyclohexylglycine using HCTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the coupling of the sterically hindered amino acid, Cbz-L-cyclohexylglycine, using the highly efficient coupling reagents HCTU and HATU. The bulky cyclohexyl moiety of Cbz-L-cyclohexylglycine presents a synthetic challenge, necessitating robust coupling methods to ensure high yields and purity in peptide synthesis.
Introduction
Cbz-L-cyclohexylglycine is a valuable non-proteinogenic amino acid derivative used in the synthesis of peptides and peptidomimetics. Its N-terminal benzyloxycarbonyl (Cbz) protecting group allows for its incorporation into peptide chains using standard peptide synthesis strategies. However, the large cyclohexyl group can sterically hinder the coupling reaction, potentially leading to incomplete reactions and lower yields.
To overcome this challenge, powerful onium salt-based coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended. These reagents rapidly form highly reactive activated esters, facilitating efficient amide bond formation even with sterically demanding amino acids.
Mechanism of Action
Both HCTU and HATU function by activating the carboxylic acid of the incoming amino acid. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the coupling reagent reacts with the carboxylate to form a highly reactive intermediate. This intermediate is then readily attacked by the free amine of the peptide chain, forming the desired peptide bond.
-
HCTU forms a highly reactive 6-Cl-OBt active ester.
-
HATU forms a highly reactive OAt-active ester, which is generally considered more reactive and less prone to racemization due to the nature of the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group.[1][2][3]
Comparative Data
While specific quantitative data for the coupling of Cbz-L-cyclohexylglycine is not extensively published, the following table provides a summary of expected performance based on the coupling of other sterically hindered amino acids. These values should be considered as a general guideline, and optimization may be required for specific peptide sequences.
| Parameter | HCTU Coupling | HATU Coupling |
| Coupling Time | 15 - 60 minutes | 10 - 45 minutes |
| Typical Yield | > 90% | > 95% |
| Purity | High | Very High |
| Relative Cost | Lower | Higher |
| Racemization Risk | Low | Very Low |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of Cbz-L-cyclohexylglycine. These can be adapted for automated synthesizers.
Protocol 1: Coupling of Cbz-L-cyclohexylglycine using HCTU
Materials:
-
Fmoc-deprotected peptide-resin
-
Cbz-L-cyclohexylglycine (3.0 eq.)
-
HCTU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 20-30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Cbz-L-cyclohexylglycine and HCTU in DMF. Add DIPEA to the solution and vortex briefly.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x) and Dichloromethane (DCM) (3 x) to remove any unreacted reagents and byproducts.
Protocol 2: Coupling of Cbz-L-cyclohexylglycine using HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Cbz-L-cyclohexylglycine (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 20-30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Cbz-L-cyclohexylglycine and HATU in DMF. Add DIPEA to the solution and vortex briefly.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-45 minutes.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x) and Dichloromethane (DCM) (3 x) to remove any unreacted reagents and byproducts.
Troubleshooting and Optimization
For particularly difficult couplings involving Cbz-L-cyclohexylglycine, consider the following strategies:
-
Double Coupling: If the Kaiser test remains positive after the initial coupling time, a second coupling can be performed. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Cbz-L-cyclohexylglycine.
-
Increased Equivalents: The equivalents of the amino acid, coupling reagent, and base can be increased (e.g., to 4.0 eq. of amino acid and 3.9 eq. of coupling reagent).
-
Extended Reaction Time: The coupling time can be extended, but should be monitored to avoid potential side reactions.
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly reduce coupling times and improve efficiency for sterically hindered amino acids.
Visualizing the Workflow and Mechanisms
Caption: Generalized workflow for the coupling of Cbz-L-cyclohexylglycine.
Caption: Simplified activation and coupling mechanisms for HCTU and HATU.
References
- 1. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 2. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
Application Notes and Protocols: Catalytic Hydrogenolysis for Cbz Deprotection of Cyclohexylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in peptide synthesis and the development of pharmaceutical agents. Its stability under various synthetic conditions and the availability of reliable deprotection methods make it a popular choice. Among these methods, catalytic hydrogenolysis stands out as the most widely used due to its mild reaction conditions and clean byproducts.[1][2] This application note provides detailed protocols and comparative data for the Cbz deprotection of cyclohexylglycine derivatives, a class of unnatural amino acids often incorporated into peptidomimetics and other therapeutic candidates to enhance metabolic stability and conformational rigidity.
Catalytic hydrogenolysis for Cbz deprotection involves the cleavage of the benzylic C-O bond using a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2] The most common hydrogen source is hydrogen gas (H₂), although transfer hydrogenation using donors like ammonium formate can be a safer and more convenient alternative.[3] The reaction proceeds under neutral conditions, which is advantageous for substrates with acid- or base-labile functional groups. The byproducts of this reaction, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.[2]
This document outlines standard laboratory procedures for the catalytic hydrogenolysis of Cbz-protected cyclohexylglycine derivatives using both hydrogen gas and transfer hydrogenation conditions. It also includes a summary of reaction parameters in a tabular format to facilitate the selection of optimal conditions for specific research and development needs.
Data Presentation: Summary of Cbz Deprotection Conditions
The following table summarizes representative reaction conditions for the catalytic hydrogenolysis of a generic Cbz-protected cyclohexylglycine derivative. Due to the limited availability of specific literature data for this particular substrate, the following entries are illustrative examples based on common practices for Cbz deprotection of other amino acids.
| Entry | Substrate | Catalyst (w/w %) | Hydrogen Source | Solvent | Temperature (°C) | Pressure/Equivalents | Reaction Time (h) | Yield (%) |
| 1 | N-Cbz-Cyclohexylglycine | 10% Pd/C (10%) | H₂ | Methanol | Room Temperature | 1 atm (balloon) | 2 - 6 | >95 |
| 2 | N-Cbz-Cyclohexylglycine Methyl Ester | 5% Pd/C (10%) | H₂ | Ethanol | Room Temperature | 1 atm (balloon) | 3 - 8 | >95 |
| 3 | N-Cbz-Cyclohexylglycyl-Proline | 10% Pd/C (15%) | H₂ | Methanol | 40 | 50 psi | 1 - 4 | >90 |
| 4 | N-Cbz-Cyclohexylglycine | 10% Pd/C (10%) | Ammonium Formate | Methanol | Room Temperature | 4-5 equivalents | 1 - 3 | >95 |
| 5 | N-Cbz-Cyclohexylglycine Methyl Ester | 10% Pd/C (10%) | Ammonium Formate | Ethanol | Reflux | 4-5 equivalents | 0.5 - 2 | >95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard laboratory procedure for the Cbz deprotection of a cyclohexylglycine derivative using palladium on carbon and hydrogen gas.
Materials:
-
N-Cbz-cyclohexylglycine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C, ~10% by weight of the substrate)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂) in a balloon or from a hydrogenation apparatus
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-Cbz-cyclohexylglycine derivative in methanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under a stream of inert gas.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Reaction Initiation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 8 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric and should be kept wet. Do not allow the filter cake to dry in the air. Quench the catalyst on the filter paper with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude cyclohexylglycine derivative. The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides a safer alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[3]
Materials:
-
N-Cbz-cyclohexylglycine derivative (1.0 equiv)
-
10% Palladium on carbon (Pd/C, ~10% by weight of the substrate)
-
Ammonium formate (4-5 equiv)
-
Methanol (or Ethanol)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the N-Cbz-cyclohexylglycine derivative in methanol (approximately 10-20 mL per gram of substrate) in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of ammonium formate.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. The reaction is often exothermic upon addition of ammonium formate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotection is typically rapid and can be complete within 30 minutes to 3 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the product and excess ammonium formate.
-
Purification: To remove ammonium formate, the residue can be taken up in an organic solvent and washed with saturated sodium chloride solution, or purified directly by chromatography.
Visualizations
Caption: Experimental Workflow for Catalytic Hydrogenolysis of Cbz-Cyclohexylglycine Derivatives.
Caption: Key Parameters Influencing Catalytic Hydrogenolysis for Cbz Deprotection.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Dipeptides using Cbz-L-cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
In the realm of therapeutic peptide development, the incorporation of unnatural amino acids is a key strategy for enhancing potency, metabolic stability, and pharmacokinetic profiles. L-cyclohexylglycine, a bulky, non-proteinogenic amino acid, is of significant interest for its ability to introduce conformational constraints and increase the lipophilicity of peptide backbones. The benzyloxycarbonyl (Cbz) protecting group is a well-established choice for amine protection in peptide synthesis due to its stability under various conditions and its facile removal via hydrogenolysis.[1] This document provides detailed protocols for the solution-phase synthesis of dipeptides utilizing N-Cbz-L-cyclohexylglycine, covering the coupling and deprotection steps. Solution-phase peptide synthesis remains a valuable technique for the scalable production of shorter peptides and fragments.[2][3]
Core Principles
The solution-phase synthesis of a dipeptide using Cbz-L-cyclohexylglycine involves a two-step process:
-
Peptide Bond Formation (Coupling): The carboxylic acid of Cbz-L-cyclohexylglycine is activated by a coupling reagent and subsequently reacted with the free amino group of a C-terminally protected amino acid ester (e.g., a methyl or ethyl ester) to form the dipeptide.[2]
-
N-Terminal Deprotection: The Cbz group is removed from the newly formed dipeptide to yield the free amine of the dipeptide, which can then be used for further peptide chain elongation or other modifications. The most common method for Cbz group removal is catalytic hydrogenolysis.[4][5]
Experimental Protocols
Protocol 1: Dipeptide Synthesis via Carbodiimide Coupling (Cbz-L-Chg-Gly-OMe)
This protocol describes the coupling of Cbz-L-cyclohexylglycine with glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Cbz-L-cyclohexylglycine
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Activation of Cbz-L-cyclohexylglycine: In a separate flask, dissolve Cbz-L-cyclohexylglycine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Cbz-L-cyclohexylglycine solution at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add the neutralized glycine methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Terminal Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz protecting group from the synthesized dipeptide.
Materials:
-
Cbz-protected dipeptide (e.g., Cbz-L-Chg-Gly-OMe)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected dipeptide (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas. Stir the suspension vigorously at room temperature.[1][4] Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[5]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.
Data Presentation
The following table summarizes representative data for the solution-phase synthesis of a model dipeptide, Cbz-L-Chg-Ala-OEt. (Note: These are example data for illustrative purposes).
| Step | Reactants | Coupling/Deprotection Method | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Coupling | Cbz-L-Chg-OH + H-Ala-OEt·HCl | DCC/HOBt | DCM | 18 | 85 | >95 (after chromatography) |
| Deprotection | Cbz-L-Chg-Ala-OEt | Catalytic Hydrogenolysis (10% Pd/C, H₂) | MeOH | 4 | 98 | >98 |
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greentech.fr [greentech.fr]
- 5. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cbz-L-cyclohexylglycine
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of Cbz-L-cyclohexylglycine, a key intermediate in pharmaceutical synthesis. The primary method is a stability-indicating reversed-phase HPLC (RP-HPLC) protocol for quantitative determination of the active pharmaceutical ingredient (API) and its degradation products. A secondary chiral HPLC method is presented to ensure enantiomeric purity. These methods are crucial for quality control in drug development and manufacturing, ensuring the safety and efficacy of the final product. The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
Cbz-L-cyclohexylglycine is a protected amino acid derivative frequently utilized in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to quantify the compound, identify and quantify any impurities, and confirm its stereochemical integrity. HPLC is a powerful and versatile technique for such analyses.[1][2] This note provides detailed protocols for a stability-indicating RP-HPLC method and a chiral HPLC method for the complete purity profile of Cbz-L-cyclohexylglycine. The stability-indicating method is designed to separate the main compound from potential degradation products that may form under various stress conditions, such as acid, base, oxidation, and heat.[3][4] The chiral method is essential for separating the L-isomer from its D-enantiomer, as different enantiomers of a drug can have significantly different pharmacological activities.[1][5]
Part 1: Stability-Indicating RP-HPLC Method for Purity and Impurity Determination
This method is designed for the quantitative analysis of Cbz-L-cyclohexylglycine and the detection of any process-related impurities or degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of Cbz-L-cyclohexylglycine reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the Cbz-L-cyclohexylglycine sample and dissolve in 10 mL of the diluent.
3. Forced Degradation Study Protocol:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Cbz-L-cyclohexylglycine sample.[3]
-
Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with diluent.
-
Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of diluent and add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid sample in a hot air oven at 105°C for 48 hours. Dissolve in 10 mL of diluent.
Data Presentation
Table 1: System Suitability Parameters for RP-HPLC Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) for 6 replicate injections | RSD ≤ 2.0% | 0.8% |
Table 2: Results of Forced Degradation Study (Hypothetical Data)
| Stress Condition | % Assay of Cbz-L-cyclohexylglycine | % Degradation | Number of Degradation Peaks |
| Untreated Sample | 99.8 | - | 1 (minor impurity) |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | 85.2 | 14.6 | 3 |
| Base Hydrolysis (0.1N NaOH, RT, 2h) | 90.5 | 9.3 | 2 |
| Oxidative (3% H₂O₂, RT, 24h) | 92.1 | 7.7 | 2 |
| Thermal (105°C, 48h) | 98.5 | 1.3 | 1 |
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of Cbz-L-cyclohexylglycine.
Part 2: Chiral HPLC Method for Enantiomeric Purity
This method is crucial for confirming the stereochemical identity and quantifying the enantiomeric excess of the desired L-isomer.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak IA or similar, 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Racemic Standard (if available): Prepare a solution of the racemic Cbz-cyclohexylglycine (containing both D and L isomers) at 0.5 mg/mL in the mobile phase to confirm peak separation.
-
Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the Cbz-L-cyclohexylglycine sample and dissolve in 10 mL of the mobile phase.
Data Presentation
Table 3: Chiral Separation Performance (Hypothetical Data)
| Compound | Retention Time (min) | Resolution (Rs) between Enantiomers |
| Cbz-D-cyclohexylglycine | 8.5 | \multirow{2}{*}{≥ 2.0} |
| Cbz-L-cyclohexylglycine | 10.2 |
Table 4: Enantiomeric Purity of a Sample Batch (Hypothetical Data)
| Sample ID | Area % of L-Isomer | Area % of D-Isomer | Enantiomeric Excess (% ee) |
| Batch XYZ-001 | 99.95% | 0.05% | 99.90% |
Logical Relationship Diagram
Caption: Logical flow for determining enantiomeric purity.
Conclusion
The described RP-HPLC and chiral HPLC methods provide a comprehensive framework for the purity analysis of Cbz-L-cyclohexylglycine. The stability-indicating RP-HPLC method is effective for quantifying the API and detecting impurities formed under various stress conditions, ensuring the stability and quality of the substance. The chiral HPLC method is essential for verifying the enantiomeric purity, a critical parameter for stereospecific pharmaceuticals. Together, these methods constitute a vital tool for quality control throughout the drug development and manufacturing process. Method validation in accordance with ICH guidelines is recommended before routine use.[3][6]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Macrocyclic Peptides with Cyclohexylglycine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. The incorporation of non-proteinogenic amino acids, such as cyclohexylglycine (Chg), into these scaffolds can further enhance their pharmacological properties by introducing conformational rigidity and steric bulk, which can be crucial for potent and selective interactions with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic peptides containing cyclohexylglycine building blocks. The methodologies described herein focus on solid-phase peptide synthesis (SPPS) and subsequent head-to-tail macrocyclization, providing a comprehensive guide for researchers in drug discovery and peptide chemistry.
Data Presentation
Table 1: Reagents and Solvents for Peptide Synthesis and Cyclization
| Reagent/Solvent | Abbreviation | Purpose |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Coupling reagent for amide bond formation |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling reagent for sterically hindered amino acids |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| Ethyl (hydroxyimino)cyanoacetate | Oxyma | Coupling additive to suppress racemization |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling and deprotection steps |
| Piperidine | - | Reagent for Fmoc deprotection |
| Trifluoroacetic acid | TFA | Reagent for cleavage from resin |
| Triisopropylsilane | TIS | Scavenger during cleavage |
| Dichloromethane | DCM | Solvent for washing and reactions |
| N,N-Dimethylformamide | DMF | Solvent for washing and reactions |
| Acetonitrile | ACN | Solvent for HPLC purification |
Table 2: Typical Yields and Purity for a Model Cyclohexylglycine-Containing Macrocyclic Peptide
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| Solid-Phase Synthesis | Linear Peptide-Resin | >95 (based on resin loading) | N/A |
| Cleavage from Resin | Crude Linear Peptide | 80-90 | 60-70 |
| Solution-Phase Cyclization | Crude Cyclic Peptide | 30-50 | 50-60 |
| HPLC Purification | Purified Cyclic Peptide | 15-25 (overall) | >98 |
Note: Yields are highly sequence-dependent and can be influenced by the position and number of cyclohexylglycine residues.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the manual solid-phase synthesis of a linear peptide containing cyclohexylglycine using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place 2-chlorotrityl chloride (2-CTC) resin in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes at room temperature with gentle agitation.
2. Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
3. Iterative Amino Acid Coupling Cycles: a. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 15 minutes.
- Wash the resin with DMF (5x) and DCM (3x).
b. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. For coupling of the sterically hindered Fmoc-Cyclohexylglycine-OH, it is recommended to use HATU as the coupling reagent and to perform a double coupling.
- Add the activated amino acid solution to the resin.
- Agitate for 2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).
- Wash the resin with DMF (3x) and DCM (3x).
c. Repeat:
- Repeat steps 3a and 3b for each amino acid in the sequence.
4. Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 3a.
Protocol 2: Cleavage of the Linear Peptide from the Resin
1. Resin Preparation:
-
Wash the fully assembled peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
4. Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude linear peptide under vacuum.
Protocol 3: Head-to-Tail Macrocyclization in Solution
1. Cyclization Reaction Setup:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (0.1-0.5 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
In a separate vial, dissolve HBTU (3 equivalents) and DIPEA (6 equivalents) in a small amount of DMF.
2. Cyclization Reaction:
-
Add the HBTU/DIPEA solution dropwise to the stirring peptide solution over several hours.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
3. Monitoring and Workup:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO or ACN/water mixture).
Protocol 4: Purification and Characterization
1. Purification:
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.
-
Collect fractions containing the desired product.
2. Characterization:
-
Confirm the identity and purity of the final macrocyclic peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Synthesis and Cyclization Workflow
Caption: Workflow for the synthesis of cyclohexylglycine-containing macrocyclic peptides.
Potential Inhibition of the Hedgehog Signaling Pathway
Macrocyclic peptides are being investigated as inhibitors of protein-protein interactions (PPIs) that are crucial for various disease pathways. The Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, represents a potential target. The interaction between Smoothened (SMO) and its downstream effectors is a critical step in this pathway. Macrocyclic peptides containing bulky hydrophobic residues like cyclohexylglycine could potentially disrupt this interaction.
Caption: Potential mechanism of Hedgehog pathway inhibition by a macrocyclic peptide.
Application Notes and Protocols: Enhancing Peptide Bioavailability with Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor bioavailability, primarily due to low proteolytic stability and limited membrane permeability.[1] A key strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs). These synthetic building blocks, not found in the canonical 20 amino acids, can introduce unique structural and chemical properties to peptides, thereby enhancing their drug-like characteristics.[2] This document provides detailed application notes and experimental protocols for utilizing nnAAs to improve peptide bioavailability, focusing on enhancing proteolytic stability and membrane permeability.
Strategies for Improving Peptide Bioavailability with Non-Natural Amino Acids
The introduction of nnAAs can fundamentally alter a peptide's susceptibility to degradation and its ability to cross biological membranes. Key strategies include:
-
Enhancing Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, are highly specific to L-amino acids. Incorporating D-amino acids, the stereoisomers of L-amino acids, creates a steric hindrance that prevents proper binding to the protease active site, thus significantly increasing the peptide's half-life.[2] Other modifications, such as N-methylation of the peptide backbone and the introduction of sterically hindered amino acids like α-aminoisobutyric acid (Aib), can also shield the peptide from enzymatic cleavage.[3][4]
-
Improving Membrane Permeability: For oral delivery and targeting intracellular components, peptides must be able to cross cell membranes. The incorporation of nnAAs can improve permeability by reducing the number of hydrogen bond donors, increasing lipophilicity, and promoting conformations that favor membrane translocation. N-methylation, for example, removes a hydrogen bond donor from the peptide backbone, which can significantly enhance membrane permeability.[5]
Data Presentation: Quantitative Impact of Non-Natural Amino Acids
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating non-natural amino acids on peptide stability and permeability.
Table 1: Enhanced Proteolytic Stability of Peptides with Non-Natural Amino Acids
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Improvement Factor | Reference(s) |
| GLP-1 | Native | Human Plasma | < 2 minutes | - | [6] |
| Liraglutide | Fatty acid acylation, Arg34Lys substitution | Human Plasma | ~13 hours | >390x | [7] |
| Semaglutide | Aib at position 8, fatty acid modification | Human Plasma | ~160 hours | >4800x | [8] |
| Taspoglutide | Aib at positions 8 and 35 | Human Plasma | ~165 hours (for a 30mg dose) | >4950x | [9] |
| Oncocin derivative Onc18 | Native | Mouse Serum | ~25 minutes | - | [10] |
| Hypothetical Peptide | Unmodified | Human Serum | ~0.8 hours | - | [4] |
| Hypothetical Peptide | N,N-Dimethyl-L-Valine | Human Serum | ~18 hours | ~22.5x | [4] |
Table 2: Enhanced Membrane Permeability of Peptides with Non-Natural Amino Acids
| Peptide/Analog | Modification | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Improvement Factor | Reference(s) |
| Cyclic Hexapeptide 1 | Unmodified | Caco-2 | ~1 | - | [11] |
| Cyclic Hexapeptide 15 | N-methylated | Caco-2 | ~21 | ~21x | [11] |
| Poly Alanine Cyclic Hexapeptide (most analogs) | N-methylated (1-5 groups) | Caco-2 | < 1 | - | [8] |
| Poly Alanine Cyclic Hexapeptide (10 analogs) | N-methylated (1-5 groups) | Caco-2 | > 10 | >10x | [8] |
| Cyclic Peptide 4 | Native | PAMPA | Low | - | [12] |
| Cyclic Peptide 4-L3l | L-Leu to D-Leu substitution | PAMPA | Higher than native | Not specified | [12] |
Experimental Protocols
Protocol 1: In Vitro Proteolytic Stability Assay using Simulated Gastrointestinal Fluids
This protocol assesses the stability of a peptide in the presence of digestive enzymes, simulating the conditions of the stomach and small intestine.
Materials:
-
Test peptide and control peptide (with and without nnAA modification)
-
Simulated Gastric Fluid (SGF): Pepsin (e.g., from porcine gastric mucosa) in 0.03 M NaCl, pH 1.2
-
Simulated Intestinal Fluid (SIF): Pancreatin (e.g., from porcine pancreas) in 0.05 M KH2PO4, pH 6.8
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator/shaker at 37°C
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., water or a buffer compatible with the assay).
-
Gastric Digestion: a. To a microcentrifuge tube, add 500 µL of SGF. b. Add 50 µL of the peptide stock solution to the SGF. c. Incubate the mixture at 37°C with gentle shaking. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots. e. Immediately quench the enzymatic reaction by adding 50 µL of 10% TFA in ACN. f. Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the enzyme.
-
Intestinal Digestion: a. To a separate set of microcentrifuge tubes, add 500 µL of SIF. b. Add 50 µL of the peptide stock solution to the SIF. c. Incubate the mixture at 37°C with gentle shaking. d. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots. e. Quench the reaction and process the samples as described in step 2e and 2f.
-
HPLC Analysis: a. Analyze the supernatant from each time point by reverse-phase HPLC. b. Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. c. Monitor the absorbance at a wavelength appropriate for the peptide (typically 214 nm or 280 nm).
-
Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Calculate the percentage of the remaining intact peptide at each time point relative to the time zero sample. c. Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of the peptide.
Caption: Workflow for the in vitro proteolytic stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol measures the passive diffusion of a peptide across an artificial lipid membrane, providing an indication of its membrane permeability.
Materials:
-
Test peptide and control peptides (with and without nnAA modification)
-
PAMPA plate system (e.g., 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
LC-MS/MS or UV-Vis plate reader for quantification
-
Plate shaker
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
Prepare Donor Solutions: a. Prepare a 10 mM stock solution of each peptide in DMSO. b. Dilute the peptide stock solutions to a final concentration of 200 µM in PBS.
-
Load Donor Plate: Add 200 µL of each donor solution to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate filters are in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: a. After incubation, carefully separate the donor and acceptor plates. b. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: a. Analyze the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for its sensitivity and specificity). b. Also, analyze the initial donor solution concentration.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) where:
- Vd = volume of the donor well
- Va = volume of the acceptor well
- A = area of the filter membrane
- t = incubation time
- C_A(t) = concentration of the peptide in the acceptor well at time t
- C_eq = equilibrium concentration = (C_D(t) * Vd + C_A(t) * Va) / (Vd + Va)
- C_D(t) = concentration of the peptide in the donor well at time t
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Impact on Signaling Pathways: A Case Study of GLP-1 Receptor Agonists
The incorporation of non-natural amino acids can also modulate the interaction of a peptide with its target receptor, leading to altered downstream signaling. A prominent example is the development of biased agonists for G protein-coupled receptors (GPCRs).
Glucagon-like peptide-1 (GLP-1) is a hormone that potentiates glucose-dependent insulin secretion by activating the GLP-1 receptor, a class B GPCR. Native GLP-1 has a very short half-life of less than two minutes.[6] Analogs of GLP-1, such as liraglutide and semaglutide, incorporate non-natural amino acids and fatty acid modifications to dramatically increase their stability.[7][8]
Furthermore, modifications with nnAAs can lead to biased agonism, where the peptide preferentially activates one signaling pathway over another. For the GLP-1 receptor, agonists can be biased towards the Gs/cAMP pathway, which is primarily responsible for insulin secretion, or the β-arrestin pathway, which is involved in receptor desensitization and other cellular responses. Introducing certain nnAAs can stabilize a receptor conformation that favors Gs coupling over β-arrestin recruitment, potentially leading to a more sustained therapeutic effect with reduced receptor desensitization.
Caption: Simplified GLP-1 receptor signaling pathways.
Caption: Concept of biased agonism at a GPCR.
Conclusion
The incorporation of non-natural amino acids is a powerful and versatile strategy for improving the bioavailability of therapeutic peptides. By enhancing proteolytic stability and increasing membrane permeability, these modifications can transform promising peptide candidates into viable drug molecules. The experimental protocols provided herein offer a framework for evaluating the impact of such modifications, while the case study on GLP-1 receptor agonists highlights the potential for fine-tuning pharmacological activity through biased agonism. As our understanding of the interplay between peptide structure, stability, permeability, and receptor signaling continues to grow, the rational design of peptides with non-natural amino acids will play an increasingly crucial role in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Global kinetic analysis of proteolysis via quantitative targeted proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming steric hindrance in Cbz-L-cyclohexylglycine coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the peptide coupling of Cbz-L-cyclohexylglycine. The inherent steric hindrance of this amino acid derivative necessitates optimized protocols to achieve high yields and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance during the coupling of Cbz-L-cyclohexylglycine?
A1: The steric hindrance in Cbz-L-cyclohexylglycine coupling reactions arises from the bulky cyclohexyl side chain and the carbobenzyloxy (Cbz) protecting group attached to the alpha-amino group. These bulky groups physically obstruct the approach of the activating agent and the incoming nucleophile (the N-terminus of the coupling partner), which slows down the rate of peptide bond formation and can lead to incomplete reactions.[1][2]
Q2: Which coupling reagents are most effective for Cbz-L-cyclohexylglycine and other sterically hindered amino acids?
A2: For sterically hindered amino acids like Cbz-L-cyclohexylglycine, standard carbodiimide reagents such as DCC and EDC often result in low yields.[1] More potent, modern coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[1][3] Phosphonium salts such as PyBOP and PyAOP are also powerful alternatives.[1][4] HATU and COMU are often considered superior for particularly challenging couplings.[4][5]
Q3: What are the recommended reaction conditions for coupling Cbz-L-cyclohexylglycine?
A3: Optimized conditions are crucial for successfully coupling Cbz-L-cyclohexylglycine. This typically involves the use of a potent coupling reagent in a 3-5 fold excess relative to the resin loading. A suitable base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is also required in excess (e.g., 6-10 equivalents). The reaction is commonly carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Extended reaction times (2-4 hours or even overnight) and, in some cases, gentle heating (30-40°C) may be necessary to drive the reaction to completion.[3]
Q4: How can I minimize the risk of epimerization during the coupling of Cbz-L-cyclohexylglycine?
A4: Epimerization, the loss of stereochemical integrity at the alpha-carbon, can be a significant side reaction in peptide synthesis. To minimize this risk when coupling Cbz-L-cyclohexylglycine, consider the following strategies:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known for low epimerization levels. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly effective at suppressing epimerization.[6]
-
Base Selection: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of epimerization.[1]
-
Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before the addition of the amine component.[1]
Q5: Are there any alternatives to the Cbz protecting group that might reduce steric hindrance?
A5: While the Cbz group is well-established, particularly in solution-phase synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups are more commonly used in modern solid-phase peptide synthesis (SPPS).[7] The Fmoc group, being base-labile, offers an orthogonal protection strategy to acid-labile side-chain protecting groups and is widely used in automated peptide synthesis.[7] However, the choice of protecting group is highly dependent on the overall synthetic strategy. For specific applications where the Cbz group is required, overcoming the steric hindrance through optimized coupling protocols is the most practical approach.
Troubleshooting Guides
Problem: Low or incomplete coupling yield with Cbz-L-cyclohexylglycine.
| Potential Cause | Recommended Solution |
| Insufficiently potent coupling reagent | Switch from standard carbodiimides (DCC, EDC) to a more powerful uronium/aminium salt (HATU, COMU) or a phosphonium salt (PyBOP).[1][6] |
| Steric hindrance | Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). Extend the coupling time (e.g., 2-4 hours or overnight). Consider performing a "double coupling" where the coupling step is repeated with fresh reagents.[3] |
| Suboptimal reaction conditions | If using a conventional synthesizer, consider gentle heating (e.g., 30-40°C). For microwave-assisted synthesis, optimize the temperature settings.[3] |
| Peptide aggregation on solid support | Use solvents known to disrupt aggregation, such as NMP, or add chaotropic salts like LiCl to the coupling mixture.[6] |
Problem: Significant epimerization of the Cbz-L-cyclohexylglycine residue is detected.
| Potential Cause | Recommended Solution |
| Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[1] |
| Use of a strong base | Replace DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[1] |
| Inappropriate coupling reagent/additive | Ensure the use of an additive like HOAt or OxymaPure®, which are superior to HOBt in suppressing epimerization. Consider using a phosphonium-based reagent like PyBOP, which is generally associated with lower epimerization levels.[1] |
| Prolonged reaction at elevated temperature | If heating is necessary, optimize for the shortest time required to achieve a satisfactory yield. |
Data Presentation
Table 1: Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[3][4] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[4][5] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | Efficient coupling that avoids guanidinylation side reactions. Byproducts are less hazardous than those of its predecessor, BOP.[4] |
| HBTU | Uronium/Aminium Salt | High | Room Temp | Low | A popular and highly efficient reagent with generally soluble byproducts.[4] |
| DCC/EDC | Carbodiimide | Lower | Varies | Higher | Often result in low yields for hindered systems and require an additive like HOBt or HOAt to suppress epimerization.[1] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Cbz-L-cyclohexylglycine in SPPS
This protocol provides a general guideline for the coupling of Cbz-L-cyclohexylglycine using HATU on a solid support. Optimization may be required for specific peptide sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
Cbz-L-cyclohexylglycine (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-L-cyclohexylglycine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Base Addition: Add DIPEA or NMM (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring (Optional but Recommended): Perform a Kaiser test or a TNBS test on a small sample of the resin to check for the presence of free primary amines. A negative test indicates a complete coupling.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Mechanism of HATU-mediated amide bond formation.
References
- 1. Cbz-Cyclohexyl-L-glycine, 1 g, CAS No. 69901-75-3 | Glycine | Protected Amino Acids | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing racemization during activation of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation and coupling of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (Cbz-L-cyclohexylglycine).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of Cbz-L-cyclohexylglycine?
A1: The most common cause of racemization during the activation of N-protected amino acids, including Cbz-L-cyclohexylglycine, is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activation of the carboxylic acid makes the alpha-proton acidic. A base present in the reaction mixture can then abstract this proton, leading to a loss of stereochemistry. Subsequent reaction of this achiral intermediate with an amine nucleophile will produce a mixture of L- and D-diastereomers.[1][2] A secondary, less common mechanism is direct enolization of the activated amino acid by a strong base.[1]
Q2: Which factors have the most significant impact on the extent of racemization?
A2: Several factors critically influence the degree of racemization:
-
Coupling Reagents: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization if used without additives.[3] Uronium/aminium reagents (e.g., HATU, HBTU) are generally more efficient and can reduce the time the activated amino acid is susceptible to racemization, but the choice of base is still critical.[3][4]
-
Additives: Racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial, especially when using carbodiimides.[5] They work by forming an active ester intermediate that is more stable and less prone to oxazolone formation.[1]
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization by promoting proton abstraction.[4][6] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[4][6]
-
Temperature: Elevated temperatures accelerate the rate of racemization.[1] Performing the coupling reaction at lower temperatures (e.g., 0 °C) is a standard strategy to maintain stereochemical integrity.[7]
-
Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine component can increase the risk of racemization. In-situ activation is often preferred.[6]
Q3: How does the steric hindrance of the cyclohexyl group affect racemization?
A3: The bulky cyclohexyl side chain of Cbz-L-cyclohexylglycine can sterically hinder the approach of the amine nucleophile to the activated carboxyl group.[1][8] This can slow down the rate of the desired coupling reaction.[1] A slower coupling provides a larger window of opportunity for the activated intermediate to undergo racemization via the oxazolone pathway before the peptide bond is formed.[1] Therefore, for sterically hindered amino acids, the choice of a highly efficient coupling reagent is particularly important to ensure the rate of coupling outcompetes the rate of racemization.[7]
Troubleshooting Guides
Issue: Significant racemization (>5%) is detected after coupling Cbz-L-cyclohexylglycine using a carbodiimide reagent (e.g., DCC, DIC).
| Potential Cause | Recommended Solution |
| Absence of a racemization-suppressing additive. | Always use carbodiimides in conjunction with an additive. Add 1.0-1.2 equivalents of HOBt, HOAt, or Oxyma to the reaction mixture before adding the carbodiimide.[3][5] |
| Use of a strong, non-hindered base (e.g., DIPEA). | Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][6] Use the minimum amount of base necessary. |
| Reaction performed at room temperature or elevated temperatures. | Perform the activation and coupling at 0 °C. If the reaction is slow, allow it to proceed for a longer time at low temperature rather than increasing the temperature.[7] |
| Prolonged pre-activation of the carboxylic acid. | Adopt an in-situ activation protocol. Add the carbodiimide to the mixture of the Cbz-amino acid, the amine component, and the additive. |
Issue: Racemization is still observed even when using modern uronium/aminium reagents (e.g., HATU, HBTU).
| Potential Cause | Recommended Solution |
| Use of an inappropriate base. | Even with efficient coupling reagents, a strong base like DIPEA can promote racemization. Switch to 2,4,6-collidine, which has been shown to be effective in minimizing racemization with these reagents.[6] |
| Elevated reaction temperature. | Although these reagents are fast, elevated temperatures can still increase racemization rates, especially for sensitive or hindered amino acids. Maintain a low reaction temperature (0 °C to room temperature). |
| Extended reaction time beyond what is necessary. | Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction upon completion to minimize the exposure of the product to basic conditions. |
Data Presentation
Table 1: Comparison of Racemization Levels with Different Coupling Systems
| Coupling Reagent/System | Model Reaction | % D-Isomer (Racemization) | Reference(s) |
| DCC alone | Z-Gly-L-Val-OH + H-L-Val-OMe | High | [9] |
| DCC/HOBt | Fmoc-Cys(Trt)-OH coupling | Minimal | [9] |
| DCC/CuCl₂ | Z-Gly-L-Val-OH + H-L-Val-OMe | < 0.1% | [9] |
| HATU | Z-Phg-OH + H-Pro-NH₂ | 10.8% | [9] |
| HBTU/DIPEA | Model Peptide | 5-33% (for Cys) | [10] |
| DIC/Oxyma | Model Peptide | Low (suppressed racemization) | [11] |
Note: The extent of racemization is highly dependent on the specific amino acid, sequence, solvent, and base used.[9]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended as a starting point for minimizing racemization with the sterically hindered Cbz-L-cyclohexylglycine.
Materials:
-
This compound (1.0 eq.)
-
Amine component (e.g., amino acid ester hydrochloride) (1.0 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (1.1 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (1.0 eq., if starting with an amine salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine component and NMM/Collidine (if used) in anhydrous DCM or DMF and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound and Oxyma in anhydrous DCM or DMF.
-
Add the solution of the Cbz-amino acid and Oxyma to the cooled amine solution.
-
Add DIC dropwise to the reaction mixture at 0 °C with stirring.
-
Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Proceed with a standard aqueous workup to isolate the dipeptide product.
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol is suitable for difficult couplings where the steric hindrance of the cyclohexyl group may lead to slow reaction rates.
Materials:
-
This compound (1.2 eq.)
-
Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0 eq.)
-
HATU (1.2 eq.)
-
2,4,6-Collidine (2.4 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF.
-
In a separate flask, dissolve this compound and HATU in anhydrous DMF.
-
Add 2,4,6-collidine to the activation mixture.
-
Allow the mixture to pre-activate for no more than 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cbz deprotection conditions in the presence of sensitive functional groups
Welcome to the technical support center for the optimization of Carboxybenzyl (Cbz or Z) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and select the optimal deprotection strategy, especially in the presence of sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally mildest method for Cbz deprotection?
The most prevalent and often preferred method for Cbz deprotection is catalytic hydrogenation.[1][2] This technique typically employs a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas.[1][3] The reaction is clean, producing toluene and carbon dioxide as byproducts, which are easily removed.[1][4]
Q2: When should I avoid catalytic hydrogenation for Cbz deprotection?
Catalytic hydrogenation should be avoided if your substrate contains functional groups that are sensitive to reduction.[1][5] Such groups include alkenes, alkynes, nitro groups, and some aryl halides.[1] In these cases, alternative methods like acidic or nucleophilic cleavage are more suitable.[1]
Q3: What is catalytic transfer hydrogenation, and when is it advantageous?
Catalytic transfer hydrogenation is a safer alternative to using hydrogen gas.[2] It utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a palladium catalyst.[1][2][6] This method can sometimes offer better selectivity and is particularly useful for larger-scale reactions where handling hydrogen gas poses a safety risk.[2][6]
Q4: Are there non-reductive methods for Cbz deprotection?
Yes, several non-reductive methods are available. Acidic cleavage, using reagents like HBr in acetic acid, is a classic approach.[2][4] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), are also effective and show good functional group tolerance.[1] Additionally, nucleophilic cleavage using reagents like 2-mercaptoethanol with a base offers a highly selective option for complex and sensitive molecules.[1][7]
Q5: How do I choose the best Cbz deprotection method for my molecule?
The selection of the optimal deprotection method depends on the functional groups present in your substrate.[1][4]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is generally the best choice.[1]
-
For substrates with reducible groups (e.g., double bonds, nitro groups): Non-reductive methods like acidic or nucleophilic cleavage are preferred.[1]
-
For substrates sensitive to strong acids: Milder conditions like AlCl₃/HFIP or non-acidic methods should be employed.[1]
Troubleshooting Guides
Issue 1: Slow or Incomplete Catalytic Hydrogenation
Question: My Cbz deprotection via catalytic hydrogenation is sluggish or fails to go to completion. What are the possible causes and solutions?
Answer: This is a common issue with several potential causes:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[1][8]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time.[8]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for all substrates.[1]
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for substrate-catalyst interaction.[1]
-
Solution: Ensure vigorous stirring or agitation.[8]
-
-
Product Inhibition: The deprotected amine product can sometimes bind to the catalyst, inhibiting its activity.[8]
-
Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the amine product and reduce its coordination to the palladium catalyst.[8]
-
Issue 2: Formation of Side Products
Question: I am observing unexpected side products during my Cbz deprotection. How can I mitigate this?
Answer: The nature of the side products often points to the underlying issue:
-
Over-reduction of other functional groups (Catalytic Hydrogenation):
-
Acetylation of the deprotected amine (HBr in Acetic Acid):
-
Alkylation by Benzyl Cation (Acidic Cleavage):
-
Problem: The benzyl cation formed during acidic cleavage can alkylate other nucleophilic sites in the molecule.[1]
-
Solution: This is inherent to the mechanism. If it's a significant problem, consider a different deprotection method like hydrogenation or nucleophilic cleavage.
-
Data Presentation: Comparison of Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOH, RT, 1-50 psi H₂ | Clean byproducts, mild conditions, high yield.[1][4] | Can reduce other functional groups, catalyst poisoning by sulfur.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH or EtOH, RT to reflux | Safer than H₂ gas, often more selective.[1][6] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong Acid) | HBr in Acetic Acid | RT, 1-2 hours | Effective for substrates sensitive to hydrogenation.[2] | Harsh conditions, potential for side reactions (acetylation, alkylation).[1][10] |
| Acidic Cleavage (Lewis Acid) | AlCl₃, HFIP | RT | Good functional group tolerance, mild conditions.[1] | Requires stoichiometric amounts of Lewis acid. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC, 75 °C | Highly selective, avoids reduction of sensitive groups.[1][7] | Requires elevated temperatures and basic conditions.[11] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[3]
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[3]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.[3]
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[2]
-
Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[2]
-
Stir the mixture at room temperature or with gentle heating.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[2]
-
Concentrate the filtrate. An aqueous work-up may be necessary to remove excess ammonium formate.[2]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.[2]
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[8]
-
Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[8]
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[4]
-
Isolate the product by filtration or decantation.[4]
Protocol 4: Nucleophilic Cleavage using 2-Mercaptoethanol
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄) or Potassium acetate
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[8]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[8]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][8]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]
Visualizations
Caption: Decision workflow for selecting a Cbz deprotection method.
Caption: General experimental workflow for Cbz deprotection.
Caption: Simplified mechanisms of Cbz deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Cbz-L-cyclohexylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cbz-L-cyclohexylglycine in large-scale synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the large-scale synthesis of Cbz-L-cyclohexylglycine can stem from several factors. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
-
Incomplete Reaction: The sterically bulky cyclohexyl group can hinder the approach of the acylating agent.
-
Solution: Consider increasing the reaction time and/or moderately increasing the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
-
Improper pH Control: The Schotten-Baumann reaction for N-protection is highly pH-dependent.
-
Problem: A pH below 8 can lead to the decomposition of benzyl chloroformate (Cbz-Cl), while a pH above 10 can cause racemization of the amino acid.[1]
-
Solution: Maintain the pH of the reaction mixture strictly between 8 and 10. Using a buffered system, such as a 2:1 mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), can provide better pH control compared to a strong base like NaOH.
-
-
Poor Solubility of the Starting Material: L-cyclohexylglycine may not be fully soluble in the aqueous reaction medium, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Solution: Employing a co-solvent system such as dioxane/water or acetone/water can enhance the solubility of the amino acid.
-
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is sensitive to water and can hydrolyze, especially under basic conditions, reducing the amount of reagent available for the reaction.
-
Solution: Add the Cbz-Cl dropwise to the cooled reaction mixture (0-5 °C) to minimize hydrolysis. Ensure vigorous stirring to promote the reaction with the amine over hydrolysis.
-
Q2: I am observing multiple spots on my TLC/HPLC analysis of the crude product. What are the likely side products?
A2: The formation of side products is a common issue. Here are some of the most probable impurities and suggestions for their mitigation:
-
Unreacted L-cyclohexylglycine: This is often due to an incomplete reaction (see Q1).
-
Benzyl Alcohol and Carbon Dioxide: These are the products of Cbz-Cl hydrolysis.[2] Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts.
-
N,N-di-Cbz-L-cyclohexylglycine: Over-acylation can occur, though it is less common with bulky amino acids.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl. Adding the Cbz-Cl slowly to the reaction mixture can also minimize this side reaction.
-
-
Racemized Product (D-Cbz-cyclohexylglycine): As mentioned, high pH and elevated temperatures can lead to the loss of stereochemical integrity.
-
Solution: Strictly control the pH and temperature throughout the reaction. Chiral HPLC can be used to determine the enantiomeric purity of your product.
-
Q3: The product oils out during workup and is difficult to crystallize. How can I obtain a solid product?
A3: "Oiling out" is a frequent challenge with Cbz-protected amino acids, particularly at a larger scale. This happens when the product separates as a liquid phase instead of a crystalline solid upon acidification.
-
Problem: Direct acidification of the aqueous reaction mixture often leads to the formation of a gum-like mass instead of crystals.[3]
-
Solution 1 (Solvent Addition Prior to Acidification): A patented method suggests adding a water-soluble organic solvent, such as isopropyl alcohol, to the alkaline reaction mixture before neutralization with acid.[3] This can significantly improve the crystallization process.
-
Solution 2 (Extraction and Solvent Swap):
-
After the reaction is complete, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Concentrate the organic phase under reduced pressure.
-
Add a non-polar solvent ("poor solvent") like n-heptane or hexane to the concentrated residue to induce crystallization.[3]
-
-
General Crystallization Tips:
-
Ensure all traces of acidic or basic reagents from the workup are removed, as they can inhibit crystallization.
-
If the product is hygroscopic, ensure all solvents are dry, as water can sometimes prevent solidification.[4]
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
-
Seeding with a small crystal of the desired product, if available, can be very effective.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Cbz-L-cyclohexylglycine Synthesis
| Parameter | Condition A (Patented Large-Scale)[3] | Condition B (General Lab Scale) |
| Starting Material | L-cyclohexylglycine (L-CHG) | L-cyclohexylglycine |
| Base | 20% Aqueous NaOH | 1M Na₂CO₃ / NaHCO₃ (2:1) |
| Solvent | Water, followed by Ethyl Acetate for extraction | Dioxane/Water or Acetone/Water |
| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | Benzyl Chloroformate (Cbz-Cl) |
| Temperature | Not specified, likely 0-5 °C during addition | 0-5 °C during addition, then room temp. |
| Workup | Addition of ethyl acetate, neutralization with HCl, extraction, washing, concentration, and crystallization from n-heptane. | Extraction with an organic solvent, washing, drying, and crystallization. |
| Reported Yield | 82.3% | Typically 60-80% |
| Reported Purity | 99.5% (Chemical), 100.0% (Optical) | Variable |
Experimental Protocols
Detailed Protocol for Large-Scale Synthesis of Cbz-L-cyclohexylglycine (Adapted from US Patent 8,357,820 B2[3])
Materials:
-
L-cyclohexylglycine (L-CHG)
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
Benzyl Chloroformate (Cbz-Cl)
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
-
n-Heptane
-
Water
Procedure:
-
Dissolution of Starting Material: In a suitable reactor, dissolve L-cyclohexylglycine in water with the aid of a 20% aqueous NaOH solution.
-
Introduction of Protecting Group: To the resulting solution, add benzyl chloroformate and a 20% aqueous NaOH solution dropwise, maintaining control over the addition rate and temperature (ideally 0-5 °C).
-
Extraction: After the reaction is complete (monitor by TLC or HPLC), add a sufficient volume of ethyl acetate to the reaction mixture.
-
Neutralization: Neutralize the solution by adding hydrochloric acid.
-
Phase Separation and Washing: Separate the organic layer. Wash the organic layer with water multiple times.
-
Concentration: Concentrate the organic layer under reduced pressure.
-
Crystallization: To the concentrated residue, add n-heptane to induce crystallization.
-
Isolation and Drying: Isolate the crystals by filtration and dry them to obtain Cbz-L-cyclohexylglycine.
Visualizations
Experimental Workflow for Cbz-L-cyclohexylglycine Synthesis
References
Alternative methods for Cbz group removal without catalytic hydrogenation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group using methods other than catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to catalytic hydrogenation for Cbz deprotection?
While catalytic hydrogenation (e.g., H₂, Pd/C) is a widely used and often clean method for Cbz removal, it is not always suitable. Alternative methods are necessary when the substrate contains functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, and some aryl halides. Additionally, catalyst poisoning by sulfur-containing functional groups can render catalytic hydrogenation ineffective. Safety concerns and the need for specialized equipment for handling hydrogen gas can also make alternative methods more attractive, especially for large-scale synthesis.
Q2: What are the main categories of non-hydrogenolytic Cbz deprotection methods?
The primary alternatives to catalytic hydrogenation for Cbz group removal fall into two main categories:
-
Acid-Mediated Cleavage: This involves the use of strong acids to cleave the benzylic C-O bond of the carbamate.
-
Nucleophilic Cleavage: This method utilizes a nucleophile to attack the benzylic carbon of the Cbz group, leading to its removal.
Other specialized techniques, such as those involving Lewis acids, photoredox catalysis, or electrochemical methods, are also emerging.
Q3: How do I choose the best alternative method for my specific molecule?
The choice of deprotection method is critical and depends on the functional groups present in your molecule.
-
For substrates sensitive to reduction but stable to strong acids, acid-mediated cleavage is a good option.
-
If your molecule contains acid-labile groups, nucleophilic cleavage offers a milder alternative.
-
For complex molecules with multiple sensitive functionalities, a careful evaluation of the orthogonality of protecting groups is essential.
Below is a decision-making workflow to help guide your choice:
Troubleshooting Guides
Acid-Mediated Cbz Deprotection
Issue 1: I am observing acetylation of my deprotected amine when using HBr in acetic acid.
This is a common side reaction where the deprotected amine, being a nucleophile, reacts with the acetic acid solvent, especially at elevated temperatures.
-
Solution 1: Use a non-nucleophilic acid/solvent system. Consider using hydrogen chloride (HCl) in a non-acetylating solvent like dioxane or isopropanol. Trifluoroacetic acid (TFA) can also be used, but be aware of its high acidity, which might cleave other acid-sensitive protecting groups.
-
Solution 2: Employ milder Lewis acid conditions. The combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) is an excellent alternative that is performed at room temperature and is compatible with a wide range of functional groups.
Issue 2: The reaction is incomplete or requires harsh conditions, leading to degradation of my compound.
The efficiency of acid-mediated deprotection can be highly substrate-dependent.
-
Solution 1: Increase the concentration of the acid or the reaction temperature. However, this should be done cautiously while monitoring for side product formation.
-
Solution 2: Switch to a stronger acid system. If milder acids are ineffective, a stronger reagent like HBr in acetic acid might be necessary.
-
Solution 3: Consider an alternative methodology. If acidic conditions are generally detrimental to your substrate, exploring nucleophilic cleavage is recommended.
Issue 3: I am concerned about the formation of genotoxic byproducts like benzyl bromide.
The SN1 or SN2 mechanism of acid-mediated cleavage can generate reactive benzyl species.
-
Solution: Opt for safer alternatives. Nucleophilic cleavage methods, such as with 2-mercaptoethanol,
Technical Support Center: Managing Peptide Aggregation in Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide chain aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which makes the peptide chains inaccessible to reagents for subsequent deprotection and coupling steps.[1][2] This is a major cause of failed or incomplete syntheses, especially for sequences containing more than 20 amino acids or those with a high content of hydrophobic residues.[1]
Q2: What are the common indicators of on-resin peptide aggregation?
A2: Several signs during synthesis can point towards peptide aggregation:
-
Poor Resin Swelling: A primary indicator is the failure of the peptide-resin to swell properly. In batch synthesis, the resin may appear to shrink.[2][3][4]
-
Slow or Incomplete Reactions: You might observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which signals the presence of unreacted free amines.[1][2] Similarly, the removal of the N-terminal protecting group (e.g., Fmoc) may be slow or incomplete.[3]
-
Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened deprotection profile can indicate aggregation.[2][3]
-
Unreliable Amine Tests: In cases of severe aggregation, standard tests like the Kaiser or TNBS test may give false negative results because the aggregated chains block access to the free amines.[2][3]
Q3: Which types of peptide sequences are more susceptible to aggregation?
A3: "Difficult sequences" are those prone to aggregation due to their amino acid composition. Key characteristics include:
-
Hydrophobicity: Long stretches of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe) are a major cause of aggregation.[2][5]
-
β-Branched Amino Acids: Sequences rich in β-branched amino acids (Val, Ile, Threonine (Thr)) can lead to steric hindrance and promote aggregation.[5]
-
Hydrogen Bonding Residues: Amino acids that can form strong intra-chain hydrogen bonds, such as Glutamine (Gln), Serine (Ser), and Threonine (Thr), can also contribute to problematic sequences.[2][6]
-
Alternating Hydrophobic and Hydrophilic Residues: Such patterns can be particularly prone to forming β-sheet structures.[5]
Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been added to the chain.[2][4]
Q4: Can I predict the likelihood of my peptide sequence aggregating?
A4: While it is difficult to predict aggregation with complete certainty, several computational tools and prediction algorithms are available.[7] These tools analyze the amino acid sequence for properties like hydrophobicity and propensity for secondary structure formation to help identify potentially "difficult" sequences. This allows for a more proactive approach to synthesis strategy.[5][7]
Q5: How does the choice of coupling reagent impact peptide aggregation?
A5: While the coupling reagent itself doesn't directly cause or prevent aggregation, using a highly efficient coupling reagent such as HATU or HCTU can be beneficial. These reagents can help minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled.[5]
Troubleshooting Guide
Issue 1: Positive Kaiser/TNBS Test After Coupling (Incomplete Coupling)
Symptoms:
-
A blue or yellow color develops in the Kaiser or TNBS test, respectively, indicating free primary amines.[1][2]
-
The reaction appears to be sluggish.
Potential Cause:
-
On-resin peptide aggregation is preventing the coupling reagent from accessing the N-terminal amine of the growing peptide chain.[8]
Solutions:
-
Double Couple: Repeat the coupling step with a fresh solution of the activated amino acid.[6]
-
Increase Coupling Time: Extend the duration of the coupling reaction to allow more time for the reaction to proceed to completion.[6]
-
Optimize Solvents: Switch to a more polar solvent or a solvent mixture with better solvating properties. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) are often more effective than N,N-dimethylformamide (DMF). A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective for hydrophobic peptides.[4][5][9]
-
Chaotropic Salt Wash: Wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures. It is critical to wash the resin thoroughly with DMF after the salt wash to prevent interference with the subsequent coupling reaction.[4][5]
-
Elevated Temperature: Perform the coupling reaction at a higher temperature. This can be done using a microwave peptide synthesizer or by conventional heating.[2][4]
Issue 2: Low Purity and Presence of Deletion Sequences in the Final Product
Symptoms:
-
HPLC or Mass Spectrometry analysis of the crude peptide shows multiple peaks, including those corresponding to the mass of the target peptide minus one or more amino acid residues.
Potential Cause:
-
Severe on-resin aggregation during synthesis led to incomplete deprotection and/or coupling at one or more steps, resulting in truncated or deletion sequences.[10][11]
Solutions (Proactive and Reactive):
-
Resynthesis with Modified Strategy: If the purity is very low, it is often best to resynthesize the peptide using a strategy designed to mitigate aggregation from the beginning.
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5]
-
Backbone Protection: This is one of the most effective methods to prevent aggregation.[5]
-
Pseudoproline Dipeptides: Introduce dipeptides where a Serine or Threonine is temporarily cyclized into a proline-like oxazolidine ring. This creates a "kink" in the peptide backbone that disrupts the formation of secondary structures.[3][4][5] Pseudoproline dipeptides should ideally be spaced 5-6 residues apart.[3]
-
Hmb/Dmb Protecting Groups: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen of a residue. This physically blocks the hydrogen bonding responsible for aggregation.[4] These should be inserted every six to seven residues for maximum effectiveness.[4]
-
-
Microwave-Assisted SPPS: The rapid heating provided by microwave energy can effectively prevent aggregation and drive reactions to completion.[2][5]
-
Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate stages of the synthesis to monitor the integrity of the growing peptide chain.[1]
Data Presentation
Table 1: Comparison of Synthetic Strategies for an Aggregation-Prone Peptide
| Synthetic Strategy | Purity (%) | Yield (%) | Observations |
| Standard SPPS (HBTU/HOBt) | 65 | 55 | Significant aggregation was observed, leading to incomplete reactions and low yield.[5] |
| Standard SPPS (HATU/HOAt) | 75 | 68 | A more efficient coupling reagent improved the outcome but did not fully resolve the aggregation.[5] |
| Microwave-Assisted SPPS | >90 | >80 | Rapid heating effectively prevented aggregation, resulting in high purity and yield.[5] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium activation method.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents)
-
Coupling reagent (e.g., PyBOP®, HBTU, HATU) (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF or NMP
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[6]
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
This protocol outlines a general procedure for performing SPPS at elevated temperatures using a microwave synthesizer.[2]
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
Visualizations
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
Caption: How backbone protection disrupts peptide chain aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. mesalabs.com [mesalabs.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Navigating Difficult Couplings in SPPS: A Guide to In Situ Neutralization
For researchers engaged in Solid-Phase Peptide Synthesis (SPPS), particularly those tackling complex and aggregation-prone sequences, incomplete coupling reactions represent a significant hurdle. This technical support center provides detailed troubleshooting guidance and frequently asked questions (FAQs) regarding the application of in situ neutralization protocols to overcome these challenges, with a focus on Boc-SPPS.
Troubleshooting Guide: In Situ Neutralization & Difficult Couplings
This guide addresses common issues encountered during SPPS when dealing with difficult couplings and the implementation of in situ neutralization.
Q1: My coupling reaction is incomplete, as indicated by a positive Kaiser test. What is the first step I should take?
A1: An incomplete coupling requires immediate attention to avoid the accumulation of deletion peptides. The most direct first step is to perform a "double coupling." This involves repeating the coupling step with a fresh preparation of the activated amino acid immediately after the initial coupling reaction shows a positive result from a monitoring test like the Kaiser test. For many standard difficult couplings, this is sufficient to drive the reaction to completion.
Q2: I performed a double coupling, but the Kaiser test is still positive. What are my next options?
A2: If a double coupling fails, it often indicates a more severe issue, such as significant peptide aggregation on the resin.[1][2] At this point, you should consider the following strategies:
-
Switch to a more potent coupling reagent: If you are using a standard carbodiimide-based activator like DIC, switching to a uronium/aminium salt-based reagent such as HBTU, HATU, or HCTU can be more effective for sterically hindered amino acids.[1]
-
Increase Reagent Excess and Reaction Time: Employing a higher excess of the protected amino acid and coupling reagent (e.g., 2-4 equivalents) and extending the coupling time can help overcome sluggish reactions.[1]
-
Elevate the Reaction Temperature: Increasing the temperature of the coupling reaction to 30-50°C can enhance the reaction kinetics.[1]
-
Capping: If subsequent coupling attempts fail, it is crucial to "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically achieved by treating the resin with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA).
Q3: My peptide sequence is known to be aggregation-prone. How can in situ neutralization help, and how does it work?
A3: In situ neutralization is a highly effective strategy for synthesizing "difficult" sequences that are prone to aggregation.[3][4][5] In traditional Boc-SPPS, the N-terminal amine is deprotected with trifluoroacetic acid (TFA), forming a TFA salt. This is followed by a separate neutralization step with a base and subsequent washes before the coupling reaction. The neutralized, free amine form of the peptide-resin is prone to forming intermolecular hydrogen bonds, leading to aggregation and reduced reactivity.[6]
In situ neutralization protocols circumvent this by combining the neutralization and coupling steps. The activated amino acid and a hindered base (like DIEA) are added directly to the TFA salt of the peptide-resin.[7][8] This minimizes the time the reactive free amine is exposed, thereby reducing the opportunity for aggregation.[6][7]
Q4: What are the main advantages of using an in situ neutralization protocol over the standard protocol?
A4: The primary advantages of in situ neutralization, particularly for difficult sequences, include:
-
Improved coupling efficiency: By minimizing aggregation, reagents have better access to the reactive sites, leading to more complete couplings.[3][6]
-
Reduced cycle times: Eliminating the separate neutralization and subsequent washing steps significantly shortens the overall cycle time for each amino acid addition.[3][7]
-
Lower solvent consumption: Fewer washing steps translate to a reduction in the total volume of solvent used per cycle.[7]
-
Decreased risk of certain side reactions: The transient nature of the free amine reduces the likelihood of side reactions that can occur during a prolonged neutral state.[7]
Frequently Asked Questions (FAQs)
Q1: What is a "difficult coupling" in SPPS?
A1: A "difficult coupling" refers to an amino acid addition that does not proceed to completion under standard synthesis conditions. This can be caused by several factors, including:
-
Steric hindrance: Bulky amino acid residues at the N-terminus of the peptide chain or on the incoming amino acid can physically block the reaction.[9]
-
Peptide aggregation: The growing peptide chain can fold and aggregate on the solid support, making the N-terminal amine inaccessible.[2][8] This is particularly common for hydrophobic sequences.[8]
-
Secondary structure formation: The peptide chain can adopt stable secondary structures (e.g., β-sheets) that hinder reagent accessibility.[8]
Q2: Which amino acids are particularly prone to causing difficult couplings?
A2: Sterically hindered amino acids, such as β-branched residues like Valine, Isoleucine, and Threonine, are known to be challenging to couple. Proline, being a secondary amine, also exhibits different reactivity. However, any amino acid can be part of a "difficult sequence" due to the overall properties of the growing peptide chain.
Q3: Can in situ neutralization be used with Fmoc-SPPS?
A3: While the principles of minimizing the free amine exposure time are beneficial in both chemistries, the classic "in situ neutralization" protocols involving the direct addition of base with the activated amino acid are predominantly associated with Boc-SPPS. In Fmoc-SPPS, the N-terminal amine is already a free base after deprotection with piperidine, so a separate neutralization step is not required. However, strategies to minimize aggregation are still crucial in Fmoc synthesis.
Q4: Are there any potential side reactions associated with in situ neutralization?
A4: While generally effective at reducing certain side reactions, in situ neutralization protocols are not without potential pitfalls. For instance, prolonged exposure to the base and coupling reagent can lead to side reactions such as pyrrolidonecarboxylic acid formation from N-terminal glutamine or chain termination by reaction with excess HBTU.[3] However, these are often manageable with optimized protocols and reaction times.[3] No significant racemization has been reported to be caused by the base-catalyzed coupling step in these protocols.[3]
Quantitative Data Summary
The following table provides a quantitative comparison between the standard and in situ neutralization protocols for a single coupling cycle in Boc-SPPS.
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Discrete Steps | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | Deprotection -> Brief Wash -> Combined Neutralization & Coupling |
| Typical Base | 10% DIEA in DCM | Pure DIEA added to coupling mix |
| Cycle Time | Longer (adds 15-25 minutes per cycle) | Shorter (as low as 15-19 minutes)[3][7] |
| Solvent Usage | Higher | Lower |
| Efficiency with "Difficult Sequences" | Lower, prone to aggregation | Higher, minimizes aggregation[3][7] |
| Risk of Side Reactions | Higher risk during prolonged neutral amine state | Lower risk due to transient nature of the free amine[7] |
| Approx. Total Solvent Volume (per cycle) | ~130-190 mL | ~61-92 mL |
Experimental Protocols
Protocol 1: Manual In Situ Neutralization in Boc-SPPS
This protocol is intended for the manual synthesis of peptides using Boc-protected amino acids and is particularly effective for difficult sequences.
Materials and Reagents:
-
Boc-protected amino acids
-
Solid support resin (e.g., Merrifield, PAM, MBHA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HATU, HOBt, DIC)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in the reaction vessel.
-
Wash the resin three times with DMF to remove impurities.
-
Swell the resin in DMF for at least 30 minutes.[7]
-
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 100% TFA to the resin.
-
Agitate for approximately 2 x 1 minute.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the peptide-resin with a single, brief (30-second) DMF flow wash.[3]
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., 4 equivalents) with the coupling reagent (e.g., HBTU/HOBt, 3.9 equivalents) in DMF for 2-5 minutes.
-
Add the pre-activated amino acid solution to the peptide-resin.
-
Add DIEA (e.g., 6 equivalents) directly to the reaction vessel.
-
Agitate the mixture for the desired coupling time (typically 10-60 minutes). A single 10-minute coupling time has been shown to be effective for many sequences.[3]
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7]
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Visualizing SPPS Workflows
Caption: Comparison of Standard and In Situ Neutralization Workflows in Boc-SPPS.
Caption: Troubleshooting Workflow for Incomplete Coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
Selective deprotection of Cbz in the presence of Boc or Fmoc groups
Welcome to the Technical Support Center for selective deprotection of the Carboxybenzyl (Cbz or Z) group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective removal of the Cbz group in the presence of tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective Cbz deprotection in the presence of Boc or Fmoc groups?
The selective deprotection of Cbz in the presence of Boc and Fmoc groups is based on the principle of orthogonal protection.[1][2] This strategy relies on the differential lability of these protecting groups to specific chemical conditions.[1][3] In essence:
-
Cbz (Carboxybenzyl) is primarily cleaved by catalytic hydrogenolysis.[1][3][4][5]
-
Boc (tert-Butoxycarbonyl) is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[1][2][3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl) is removed under basic conditions (e.g., piperidine).[1][3][4]
This orthogonality allows for the removal of one protecting group while the others remain intact, which is crucial in multi-step synthesis, particularly in peptide chemistry.[1][2]
Q2: What are the most common methods for selective Cbz deprotection?
The most common and generally cleanest method for Cbz deprotection is catalytic hydrogenolysis.[6] This can be performed using two main approaches:
-
Standard Catalytic Hydrogenolysis: This involves using hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6][7]
-
Catalytic Transfer Hydrogenation: This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor to generate hydrogen in situ.[7][8][9] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[9][10][11]
While less common for selective removal in the presence of Boc, certain acidic conditions can also cleave the Cbz group, but care must be taken to avoid simultaneous Boc deprotection.[6]
Q3: Can I use acidic conditions to remove a Cbz group without affecting a Boc group?
This is a significant challenge as both Cbz and Boc groups can be cleaved by strong acids.[9] However, some methods have been developed that show selectivity. For instance, the use of AlCl₃ in hexafluoroisopropanol (HFIP) has been reported to selectively deprotect N-Cbz groups in the presence of other protecting groups, though it is not always successful with the N-Boc group.[12][13] Generally, for substrates containing a Boc group, catalytic hydrogenolysis is the preferred method for Cbz removal to ensure orthogonality.[2]
Q4: Is the Fmoc group stable under Cbz deprotection conditions?
The Fmoc group is generally stable under the conditions used for Cbz deprotection via catalytic hydrogenolysis. However, it is worth noting that some studies have shown that the Fmoc group can be quasi-orthogonal to Cbz, as it may undergo hydrogenolysis under certain catalytic transfer conditions, albeit at a slower rate than benzyl groups.[14]
Troubleshooting Guide
Problem 1: Incomplete or sluggish Cbz deprotection via catalytic hydrogenolysis.
-
Possible Cause 1: Catalyst Poisoning. Sulfur or phosphorus-containing compounds in your substrate or impurities can deactivate the palladium catalyst.[15]
-
Solution: Ensure the purity of your starting material. If catalyst poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.
-
-
Possible Cause 2: Inactive Catalyst. The Pd/C catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. For sluggish reactions, activating the catalyst by heating it under vacuum may improve its performance.[15]
-
-
Possible Cause 3: Insufficient Hydrogen Source. In catalytic transfer hydrogenation, the hydrogen donor may be depleted.
-
Solution: Add additional equivalents of the hydrogen donor (e.g., ammonium formate).
-
-
Possible Cause 4: Poor Solubility. The substrate may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Solution: Choose a solvent system in which the substrate is fully soluble. Common solvents include methanol, ethanol, and ethyl acetate.
-
Problem 2: Unwanted deprotection of Boc or other acid-labile groups during Cbz removal.
-
Possible Cause: Use of Acidic Conditions. Attempting Cbz deprotection with strong acids like HBr in acetic acid will invariably cleave the Boc group.[9]
-
Solution: Switch to a non-acidic deprotection method, such as catalytic hydrogenolysis or transfer hydrogenation, which are orthogonal to the Boc group.
-
Problem 3: Reduction of other functional groups in the molecule.
-
Possible Cause: Reducible Functional Groups. Alkenes, alkynes, nitro groups, and some aromatic systems can be reduced under catalytic hydrogenation conditions.
-
Solution: If your molecule contains such sensitive groups, consider alternative deprotection methods. Nucleophilic displacement using reagents like 2-mercaptoethanol with a base can be an option for substrates sensitive to hydrogenolysis.[10][16] Another approach is the use of milder transfer hydrogenation conditions or specific catalysts that may offer better chemoselectivity.
-
Data Presentation: Comparison of Cbz Deprotection Methods
The following tables summarize quantitative data for various Cbz deprotection methods to facilitate easy comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate Example | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 | [7] |
| N-Cbz-dioctylamine | 10% Pd/C | Methanol | 1 | 3 | RT | >99 | [7] |
Table 2: Catalytic Transfer Hydrogenolysis
| Hydrogen Donor | Catalyst | Solvent | Temperature | Time | Yield | Advantages | Disadvantages |
| Ammonium Formate (HCOONH₄) | 10% Pd/C | Methanol/Ethanol | Reflux | Minutes to hours | High | Avoids H₂ gas; rapid under microwave conditions.[10] | May require heating. |
| Formic Acid (HCOOH) | 10% Pd/C | Methanol/Ethanol | RT | Varies | High | Good solvent for many peptides.[11] | Can be slower than other donors. |
| Triethylsilane (Et₃SiH) | Pd/C | Varies | Mild | Rapid | High | Neutral conditions.[16] | Reagent cost. |
Table 3: Alternative Cbz Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid-Mediated | AlCl₃/HFIP | RT, 2-16 h | Mild; selective over O- and N-benzyl groups.[6][12] | Requires anhydrous conditions; may not be fully orthogonal to Boc.[12] |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75°C, 24 h | Suitable for substrates with sulfur or other groups that poison Pd catalysts.[10][16] | Requires elevated temperature and basic conditions.[10] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis with H₂ Gas
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of methanol) in a reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[7]
-
Inert Atmosphere: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.[7]
-
Reaction: Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[6][7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.[7]
Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation with Ammonium Formate
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[6]
-
Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution, followed by the careful addition of 10% Pd/C (10 mol%).[6]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]
Protocol 3: Cbz Deprotection using AlCl₃ in HFIP
-
Setup: To a solution of the Cbz-protected amine (1 equivalent) in hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3 equivalents) at room temperature.[6]
-
Reaction: Stir the resulting suspension at the same temperature for 2 to 16 hours, monitoring by TLC.[6]
-
Quenching: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and quench with an aqueous NaHCO₃ solution.[6]
-
Extraction: Extract the aqueous layer with an organic solvent. Combine the organic phases, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product as necessary.
Visualizations
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: General experimental workflow for Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Cbz-L-cyclohexylglycine and Boc-L-cyclohexylglycine in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide product. This guide provides a detailed comparative study of two commonly employed Nα-protecting groups for the sterically hindered amino acid L-cyclohexylglycine: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance in SPPS, supported by established experimental protocols.
While both Cbz and Boc groups have historical significance in peptide chemistry, their application in modern SPPS differs substantially. The Boc group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), has been a workhorse for SPPS, particularly for complex and long peptide sequences.[1] In contrast, the Cbz group is predominantly utilized in solution-phase peptide synthesis and sees limited application in contemporary solid-phase methodologies.[2] The primary reasons for this disparity lie in the deprotection conditions required for each group.
Comparative Overview
The choice between Cbz-L-cyclohexylglycine and Boc-L-cyclohexylglycine for SPPS hinges on several factors, primarily the deprotection strategy and its compatibility with the solid support and other protecting groups used in the synthesis. The bulky cyclohexyl side chain of L-cyclohexylglycine presents steric hindrance, which can impede coupling reactions, making the choice of protecting group and coupling reagents critical for success.[3]
| Feature | Cbz-L-cyclohexylglycine | Boc-L-cyclohexylglycine |
| Nα-Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)[4][5] | Moderate to strong acids (e.g., 25-50% TFA in DCM)[6][7] |
| Compatibility with SPPS | Limited. Hydrogenolysis is not ideal for solid-phase techniques. Acidic cleavage can lack orthogonality with side-chain protecting groups and the resin linker.[2] | High. Acidic deprotection is standard in Boc-SPPS workflows and is orthogonal to benzyl-based side-chain protecting groups.[7] |
| Side Reactions | Potential for incomplete deprotection on a solid support. Strong acid cleavage can lead to side reactions with sensitive residues.[8] | Formation of tert-butyl cations during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met), requiring the use of scavengers.[1][7] |
| Coupling Efficiency | Expected to be challenging due to steric hindrance, requiring potent coupling reagents. | Also challenging due to steric hindrance. Optimized coupling protocols with reagents like HBTU or HATU are necessary.[9] |
| Overall Recommendation for SPPS | Not recommended for routine SPPS. | The preferred choice for incorporating L-cyclohexylglycine in SPPS using the Boc/Bzl strategy. |
Experimental Protocols
Detailed methodologies for the incorporation of Boc-L-cyclohexylglycine and a theoretical protocol for Cbz-L-cyclohexylglycine in SPPS are provided below.
Protocol 1: Solid-Phase Peptide Synthesis with Boc-L-cyclohexylglycine
This protocol outlines the steps for the deprotection of the Boc group and the subsequent coupling of the next amino acid in a typical Boc-SPPS workflow.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-L-cyclohexylglycine
-
Coupling reagent (e.g., HBTU, HATU)
-
HOBt (1-Hydroxybenzotriazole)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Coupling of Boc-L-cyclohexylglycine:
-
In a separate vessel, pre-activate Boc-L-cyclohexylglycine (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with the presence of DIEA (6 equivalents) for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids like cyclohexylglycine, a longer coupling time or a double coupling may be necessary.[3]
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Theoretical SPPS Protocol with Cbz-L-cyclohexylglycine
While not standard practice, this theoretical protocol outlines how one might attempt to use Cbz-L-cyclohexylglycine in SPPS, highlighting the challenges.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Cbz-L-cyclohexylglycine
-
Coupling reagent (e.g., DIC/HOBt)
-
DMF, DCM
-
Reagents for Cbz deprotection (e.g., Transfer hydrogenation reagents or strong acid)
Procedure:
-
Coupling of Cbz-L-cyclohexylglycine:
-
Follow a standard coupling protocol similar to the one described for the Boc-protected amino acid, using a potent coupling reagent.
-
-
Cbz Deprotection (Challenge on Solid Phase):
-
Method A: Transfer Hydrogenolysis (Suboptimal on Resin): Swell the resin in a suitable solvent and treat with a hydrogen donor (e.g., ammonium formate) and a palladium catalyst. This method is often inefficient on a solid support due to poor catalyst accessibility.
-
Method B: Acidolysis (Potential for Lack of Orthogonality): Treatment with a strong acid like HBr in acetic acid or strong concentrations of TFA could cleave the Cbz group. However, these conditions may also cleave acid-labile side-chain protecting groups and the peptide from the resin, making this approach non-orthogonal and generally unsuitable for stepwise SPPS.[10]
-
-
Washing and Neutralization: Following deprotection, extensive washing would be required to remove the deprotection reagents and byproducts, followed by neutralization if an acidic method was used.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the SPPS cycles for both Boc and Cbz protecting groups.
Conclusion
For the incorporation of the sterically hindered amino acid L-cyclohexylglycine into a peptide sequence via Solid-Phase Peptide Synthesis, Boc-L-cyclohexylglycine is the significantly more practical and recommended choice over its Cbz-protected counterpart. The well-established and robust protocols for Boc-SPPS, including reliable acidic deprotection and effective coupling strategies for bulky residues, ensure a higher probability of success.
The use of Cbz-L-cyclohexylglycine in SPPS is fraught with challenges, primarily concerning the on-resin deprotection step. The conditions required for Cbz group removal are generally not amenable to solid-phase techniques and lack the necessary orthogonality for a stepwise synthetic strategy. Therefore, for researchers and professionals in drug development engaged in SPPS, the adoption of a Boc-based strategy for incorporating L-cyclohexylglycine is the scientifically sound and more efficient approach.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Peptides: Cyclohexylglycine vs. Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug design and development, the strategic incorporation of non-proteinogenic amino acids is a critical tool for modulating peptide conformation, stability, and ultimately, biological activity. Among these, the substitution of the aromatic amino acid Phenylalanine (Phe) with its aliphatic analogue, Cyclohexylglycine (Chg), represents a powerful strategy to enforce specific secondary structures and enhance proteolytic resistance. This guide provides an objective comparison of the conformational effects of Chg versus Phe in peptide backbones, supported by experimental data and detailed methodologies.
Introduction: Structural Differences and Their Implications
Phenylalanine, with its planar aromatic side chain, can engage in π-π stacking and cation-π interactions, which can be pivotal for molecular recognition and binding. However, its inherent flexibility allows the peptide backbone to adopt a wide range of conformations, often leading to a disordered or "random coil" state in solution. Furthermore, the aromatic ring is a recognition motif for various proteases, rendering Phe-containing peptides susceptible to enzymatic degradation.
Cyclohexylglycine, conversely, possesses a bulky, saturated cyclohexyl ring. This non-planar, sp³-hybridized side chain introduces significant steric hindrance, restricting the conformational freedom of the peptide backbone. This constraint often directs the peptide to adopt more defined secondary structures, such as β-sheets. The absence of an aromatic ring and the increased steric bulk also contribute to a marked increase in resistance to proteolytic cleavage.
Figure 1. Structural comparison of Phenylalanine (Phe) and Cyclohexylglycine (Chg).
Quantitative Conformational Analysis: Dihedral Angles
The conformation of a peptide backbone is defined by the torsional angles phi (φ) and psi (ψ). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine these angles in solution. The substitution of Phe with Chg leads to distinct differences in the preferred φ and ψ angles, reflecting a shift from a more flexible to a more constrained conformational state.
| Residue | Typical Secondary Structure | Approximate φ Angle | Approximate ψ Angle |
| Phenylalanine (Phe) | Random Coil / Flexible | Broad Distribution | Broad Distribution |
| Cyclohexylglycine (Chg) | β-Sheet | -140° | +130° |
Table 1. Typical backbone dihedral angles for Phenylalanine and Cyclohexylglycine in the absence of other strong structural constraints.
Experimental Evidence: Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is particularly sensitive to the peptide backbone conformation.
Peptides where Phe is substituted with Chg often exhibit a dramatic change in their CD spectra, indicating a transition from a disordered to a more ordered structure.
-
Phenylalanine-containing peptides , when not part of a larger, well-defined structure, typically display a CD spectrum characteristic of a random coil . This is characterized by a strong negative band around 195 nm.
-
Cyclohexylglycine-containing peptides frequently show a CD spectrum indicative of a β-sheet conformation. This is characterized by a negative band around 216-218 nm and a positive band near 195 nm.
While specific spectra for a direct comparative peptide pair are illustrative, the general shapes are consistently observed across various studies.
Experimental Protocols
Peptide Synthesis and Purification
A generalized protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is provided below.
Unraveling Peptide Mysteries: A Comparative Guide to NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide analysis, confirming sequence and three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique providing unparalleled insights into peptide structure and dynamics in a solution state that mimics their physiological environment.[1][2] This guide offers an objective comparison of NMR spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.
Performance Comparison: NMR vs. Alternative Techniques
The choice of an analytical technique for peptide characterization depends on a multitude of factors, including the nature of the peptide, the desired level of structural detail, and available resources. Here, we compare NMR spectroscopy with two other widely used methods: Mass Spectrometry (MS) and X-ray Crystallography.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | 3D structure in solution, dynamics, conformational changes, intermolecular interactions.[1][2] | Molecular weight, primary sequence, post-translational modifications.[3][4] | High-resolution 3D structure in a solid, crystalline state.[5][6][7] |
| Sample State | Solution (near-physiological conditions).[1][2] | Solid or solution, often requires ionization.[3] | Solid (requires crystallization).[5][7] |
| Molecular Weight Limit | Generally < 30-40 kDa for high-resolution structure determination.[6][8][9] | Wide range, including very large proteins and complexes. | No strict upper limit, but crystallization can be a bottleneck.[6] |
| Resolution | Atomic resolution, provides details on bond connectivity and through-space proximities. | High mass accuracy for sequencing, but no 3D structural information.[3] | Can provide very high, sub-angstrom resolution.[7] |
| Sample Requirements | Higher concentration (typically > 0.5 mM) and volume (450-500 µL).[9] Non-destructive.[10] | High sensitivity, requires very small amounts of sample. Destructive.[11] | Requires high-purity sample that can form well-ordered crystals.[5] |
| Strengths | - Provides information on dynamics and flexibility.[2] - Can study non-crystalline samples.[8] - Non-destructive.[10] | - High throughput and sensitivity. - Excellent for sequencing and identifying modifications.[4] | - Gold standard for high-resolution static structures.[7] |
| Limitations | - Lower sensitivity compared to MS.[12] - Can be time-consuming for data acquisition and analysis. | - Does not provide 3D structural information. - Can be difficult to distinguish isomers.[4] | - Crystallization can be a major hurdle.[5] - Crystal packing can influence conformation. |
The Power of 2D NMR for Peptide Analysis
Two-dimensional (2D) NMR experiments are the cornerstone of peptide structure elucidation, resolving overlapping signals from a 1D spectrum into a second dimension to reveal correlations between nuclei.[13] The most common experiments for peptide analysis are COSY, TOCSY, and NOESY.[8]
| 2D NMR Experiment | Information Provided | Primary Application in Peptide Analysis |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled through 2-3 chemical bonds (through-bond).[13] | Identifying adjacent protons within an amino acid spin system, such as the amide proton (NH) and the alpha-proton (Hα).[14] |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a coupled spin system, even if they are not directly connected. | Identifying all the protons belonging to a specific amino acid residue, effectively "fingerprinting" the amino acid type. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space (< 5-6 Å), regardless of whether they are connected by bonds (through-space).[15] | Determining the peptide's three-dimensional structure by identifying protons from different amino acid residues that are spatially close. This is crucial for defining the peptide's fold.[15] |
Experimental Protocols
Sample Preparation for NMR Analysis of Peptides
-
Peptide Synthesis and Purification: Peptides are typically synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography (HPLC) to >95% purity.[16]
-
Sample Concentration: A typical concentration for NMR analysis is between 0.5 mM and 5 mM.[9]
-
Solvent Selection: Peptides are usually dissolved in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (typically between 4 and 7 to slow amide proton exchange).[8][9] To provide a lock signal for the NMR spectrometer, 5-10% deuterium oxide (D₂O) is added to the solvent.[8][9]
-
Internal Standard: A reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), is often added for chemical shift referencing.
General 2D NMR Data Acquisition
The following is a general workflow for acquiring 2D NMR spectra for a peptide. Specific parameters will need to be optimized for the particular peptide and spectrometer.
-
Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: A one-dimensional proton spectrum is first acquired to assess sample quality, concentration, and spectral dispersion.
-
2D COSY:
-
Pulse sequence: A standard gradient-selected COSY (gCOSY) sequence is typically used.
-
Spectral widths are set to cover all proton resonances.
-
The number of increments in the indirect dimension (t₁) and the number of scans per increment are chosen to achieve the desired resolution and signal-to-noise ratio.
-
-
2D TOCSY:
-
Pulse sequence: A standard TOCSY sequence with a clean spin-lock pulse (e.g., MLEV-17) is used.
-
A mixing time of 60-80 ms is commonly employed to allow magnetization to propagate throughout the entire spin system of each amino acid.[8]
-
-
2D NOESY:
-
Pulse sequence: A standard NOESY sequence is used.
-
The mixing time is a critical parameter and is typically varied (e.g., 100-300 ms) to monitor the build-up of NOE cross-peaks.[14]
-
Visualizing the Workflow and Logic
The following diagrams illustrate the logical flow of NMR-based peptide analysis.
Caption: A typical experimental workflow for peptide structure determination by NMR spectroscopy.
Caption: Logical relationship of 2D NMR experiments in peptide resonance assignment and structure determination.
Data Interpretation: From Spectra to Structure
-
Resonance Assignment: The first step in analyzing the NMR data is to assign every proton resonance to a specific atom in the peptide sequence.[8] This is achieved by a process called sequential assignment, which uses the through-bond correlations from COSY and TOCSY spectra to identify the spin systems of individual amino acids and the through-space correlations from the NOESY spectrum to link adjacent residues.[17]
-
Secondary Structure Determination: The chemical shifts of the Hα, Cα, Cβ, and C' atoms are sensitive to the local secondary structure of the peptide.[18][19] Deviations from their "random coil" values can be used to identify regions of α-helix or β-sheet.[20][21] For instance, Hα protons in α-helices tend to have upfield shifts, while those in β-sheets have downfield shifts.[21]
-
Tertiary Structure Calculation: The NOESY spectrum provides a set of distance restraints between protons that are close in space. These restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that are consistent with the experimental data.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization of peptide sequence and structure in a solution environment.[1] While other techniques like mass spectrometry and X-ray crystallography provide complementary and valuable information, NMR offers unique insights into the dynamic nature of peptides, which is often crucial for understanding their biological function. By leveraging a suite of 2D NMR experiments and established analytical workflows, researchers can confidently determine the three-dimensional structures of peptides, paving the way for rational drug design and a deeper understanding of biological processes.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. Comparison of Mass Spectrometry and Next-Generation Protein Sequencing Analysis | Lab Manager [labmanager.com]
- 5. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dbt.univr.it [dbt.univr.it]
- 18. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protein-nmr.org.uk [protein-nmr.org.uk]
- 20. academic.oup.com [academic.oup.com]
- 21. portlandpress.com [portlandpress.com]
A Comparative Guide to Coupling Reagents for Cbz-L-cyclohexylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of the sterically hindered amino acid, Cbz-L-cyclohexylglycine, is a critical step in the synthesis of complex peptides. The selection of an appropriate coupling reagent is paramount to achieving high yields and minimizing side reactions. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data from studies on sterically hindered amino acids, which serve as a benchmark for performance with Cbz-L-cyclohexylglycine.
The inherent steric bulk of Cbz-L-cyclohexylglycine poses a significant challenge during peptide synthesis, often leading to incomplete reactions and the formation of deletion sequences. To overcome these hurdles, modern and highly efficient coupling reagents are recommended. This guide focuses on the comparative performance of uronium/aminium salts and carbodiimides, offering insights into their relative efficiencies.
Data Presentation: Performance of Coupling Reagents
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a reactive OAt-ester.[1] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[1] |
| PyBOP | Phosphonium Salt | 85-95% | 1-4 | Low | A good alternative to uronium salts, particularly effective for difficult couplings.[1] |
| EDC/HOBt | Carbodiimide | 70-90% | 2-12 | Moderate | A more classical and cost-effective option, but generally less efficient for sterically hindered couplings. The addition of HOBt is crucial to suppress racemization.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. The following protocols are generalized for solid-phase peptide synthesis (SPPS) and can be adapted for the coupling of Cbz-L-cyclohexylglycine.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-L-cyclohexylglycine (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 eq.) in DMF.
-
Pre-activation: Allow the mixture to stand for 1-5 minutes at room temperature.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other appropriate qualitative test to confirm the completion of the coupling reaction.
Protocol 2: COMU-Mediated Coupling
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 of the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-L-cyclohexylglycine (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: Mix the solution and allow it to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated solution to the resin and agitate for 1-3 hours at room temperature. For highly hindered couplings, a double coupling (repeating the coupling step with fresh reagents) may be beneficial.[1]
-
Washing and Monitoring: Follow steps 6 and 7 of the HATU protocol.
Protocol 3: EDC/HOBt-Mediated Coupling
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 of the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve Cbz-L-cyclohexylglycine (3 eq.) and HOBt (3 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of EDC (3 eq.). Agitate the mixture for 2-12 hours at room temperature.
-
Washing and Monitoring: Follow steps 6 and 7 of the HATU protocol.
Mandatory Visualization
The following diagrams illustrate key aspects of the peptide coupling process.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
References
The Influence of Cyclohexylglycine on Peptide Secondary Structure: A Comparative Analysis
The incorporation of the non-proteinogenic amino acid cyclohexylglycine (Chg) into peptide sequences serves as a potent tool for modulating their secondary structure. This guide provides a comparative analysis of the conformational effects of Chg, contrasting its impact with that of the simple amino acid, glycine. By examining experimental data from key biophysical techniques, we delved into how the bulky and hydrophobic nature of Chg's cyclohexyl side chain directs peptide folding, offering valuable insights for researchers in drug discovery and peptide design.
The substitution of proteinogenic amino acids with synthetic counterparts like cyclohexylglycine is a widely employed strategy to enhance the metabolic stability and conformational rigidity of peptides. The unique structural properties of Chg significantly influence the local backbone conformation, often favoring more defined secondary structures compared to peptides containing smaller, more flexible residues such as glycine.
Comparative Analysis of Secondary Structure
Based on these findings and the known conformational propensities of amino acids, we can compile a comparative table summarizing the expected secondary structure content.
| Feature | Ac-L-Chg-L-Ala-NHMe (Expected) | Ac-L-Ala-L-Ala-NHMe (Reference) |
| Predominant Conformation | β-turn / 310-helix | Polyproline II (PPII) and β-strand |
| α-Helicity (%) | Low | Low |
| β-Sheet (%) | Low | Moderate |
| Turn/Bend (%) | High | Low |
| Random Coil (%) | Low | Moderate |
Note: This table is based on qualitative findings for analogous compounds and general principles of peptide stereochemistry. The values represent expected trends rather than direct experimental results from a single comparative study.
The bulky cyclohexyl group of Chg sterically restricts the available conformational space of the peptide backbone, disfavoring extended structures like β-sheets and promoting more compact, folded conformations such as β-turns and helices. In contrast, the minimal side chain of glycine allows for a much wider range of backbone dihedral angles, often resulting in less defined or more flexible structures. Alanine, with its small methyl side chain, has a higher propensity for helical structures compared to glycine but is less effective at inducing turns than bulky residues like Chg.
Experimental Protocols
The determination of peptide secondary structure relies on a combination of spectroscopic and analytical techniques. Below are detailed methodologies for the key experiments used to characterize the conformational properties of peptides containing natural and unnatural amino acids.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides in solution.
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrumentation: CD spectra are recorded on a spectropolarimeter equipped with a temperature-controlled cell holder.
-
Data Acquisition: Spectra are typically recorded from 190 to 260 nm at a constant temperature (e.g., 25 °C) using a 1 mm pathlength quartz cuvette. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.
-
Data Analysis: The resulting spectra of mean residue ellipticity [θ] versus wavelength are analyzed. Characteristic spectral features indicate the presence of different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
β-turn: Various types of turns have distinct, though often less intense, spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.
-
Sample Preparation: Lyophilized peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a suitable buffer to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Data Analysis and Structure Calculation:
-
Resonance assignment: All proton signals are assigned to specific atoms in the peptide sequence.
-
Constraint generation: NOE cross-peaks are integrated to derive inter-proton distance restraints. Dihedral angle restraints can be obtained from coupling constants.
-
Structure calculation: A family of 3D structures is calculated using software packages like CYANA, XPLOR-NIH, or AMBER, which utilize the experimental restraints in molecular dynamics or simulated annealing protocols.
-
Structure validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate their stereochemical parameters.
-
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution static picture of the peptide's conformation in the solid state.
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered single crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
An initial model of the peptide is built into the electron density map.
-
The model is refined against the diffraction data to improve its fit and stereochemistry, resulting in a final high-resolution structure.
-
Visualization of Experimental Workflow
The process of determining the conformational preferences of a peptide containing an unnatural amino acid can be summarized in a systematic workflow.
This workflow outlines the key stages from peptide synthesis to the final determination of its three-dimensional structure. Each experimental technique provides complementary information that, when integrated, leads to a comprehensive understanding of the peptide's conformational landscape.
References
A Crystallographer's Guide: Navigating the Structural Landscape of Peptides with Non-Natural Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides offers a powerful tool to enhance therapeutic properties, from increased stability to novel functionalities. However, the journey from a modified peptide sequence to a high-resolution crystal structure presents unique challenges and considerations. This guide provides a comparative analysis of the X-ray crystallography of peptides containing non-natural amino acids versus their natural counterparts, supported by experimental data and detailed protocols.
The introduction of non-proteinogenic amino acids can significantly influence a peptide's conformational preferences, crystal packing, and ultimately, the quality of the resulting X-ray diffraction data. Understanding these effects is paramount for successful structure determination and rational drug design.
Comparative Crystallographic Data: A Case Study
The impact of a non-natural amino acid on peptide crystallography is best illustrated through direct comparison. The following table summarizes crystallographic data for a peptide containing only natural amino acids (UG) and its analogue incorporating the non-natural α-aminoisobutyric acid (Aib) (UGU).[1] The insertion of a single Aib residue at the C-terminus drastically alters the peptide's conformation and crystal packing.[1]
| Parameter | Peptide UG (Natural) | Peptide UGU (with Aib) |
| Formula | C13H24N2O5 | C18H33N3O6 |
| Space Group | P21/c | P-1 |
| a (Å) | 16.749(3) | 9.576(6) |
| b (Å) | 5.825(1) | 13.98(1) |
| c (Å) | 16.975(3) | 17.83(1) |
| α (°) | 90 | 85.31(1) |
| β (°) | 111.82(1) | 77.46(1) |
| γ (°) | 90 | 71.39(1) |
| Z | 4 | 4 |
| R-factor | 0.0507 | 0.0648 |
| wR2 | 0.1294 | 0.1837 |
Data sourced from a doctoral thesis on the X-ray crystallographic studies of designed peptides.[1]
This data highlights that the introduction of Aib, a residue known to induce helical conformations, led to a change in the crystal system from monoclinic to triclinic and significant alterations in the unit cell parameters.[1] While a direct comparison of resolution is not provided in the source, the R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is slightly higher for the peptide containing Aib.
Experimental Protocols
Success in the X-ray crystallography of peptides containing non-natural amino acids hinges on meticulous experimental procedures, from synthesis to crystal harvesting.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used methodology for the synthesis of peptides, including those with non-natural amino acids.[2][3][4][5][6]
General Protocol for Fmoc-based SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[2]
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (natural or non-natural) using a coupling reagent (e.g., HATU, HBTU).
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed. Reaction times may need to be extended for sterically hindered non-natural amino acids.[2]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[2]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.[2]
Considerations for Non-Natural Amino Acids:
-
Steric Hindrance: Bulky side chains may require stronger coupling reagents or longer reaction times.[2]
-
Orthogonal Protection: Side chains with reactive functional groups may need specific protecting groups that are stable during the synthesis and can be removed without affecting other protecting groups.[2]
-
Solubility: The solubility of both the protected non-natural amino acid and the growing peptide chain can be affected, potentially leading to aggregation.[2]
Peptide Crystallization
Obtaining high-quality crystals is often the most challenging step in peptide crystallography.[7]
General Protocol for Peptide Crystallization:
-
Purity: The peptide must be highly pure (>95%) for successful crystallization.[8]
-
Solubility Screening: Determine the solubility of the peptide in various solvents and pH conditions to identify suitable starting points for crystallization trials.
-
Crystallization Screening: Use commercially available or custom-made screens to test a wide range of conditions (precipitants, buffers, pH, temperature, additives).[7] The hanging drop and sitting drop vapor diffusion methods are commonly employed.
-
Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to improve crystal size and quality.
-
Crystal Harvesting: Carefully harvest the crystals from the crystallization drop using a cryo-loop and flash-cool them in liquid nitrogen, often with the aid of a cryoprotectant, to prevent ice formation during X-ray data collection.[7]
Challenges with Non-Natural Peptides:
-
The altered conformational landscape of peptides with non-natural amino acids can make finding suitable crystallization conditions more difficult.
-
The unique chemical properties of non-natural side chains may require unconventional crystallization strategies.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, X-ray diffraction data can be collected.
Workflow for Structure Determination:
-
Data Collection: Mount the flash-cooled crystal on a goniometer in an X-ray beam (either from a home source or a synchrotron) and collect diffraction images as the crystal is rotated.[7]
-
Data Processing: Index the diffraction pattern, integrate the reflection intensities, and scale the data using software packages like HKL2000 or XDS.
-
Phase Determination: Solve the "phase problem" to obtain an initial electron density map. This can be achieved through methods like molecular replacement (if a homologous structure is available), or experimental phasing techniques such as single- or multiple-wavelength anomalous diffraction (SAD/MAD), which often requires the incorporation of a heavy atom into the peptide.[7]
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map using software like Coot.[7] Refine the model against the experimental data using programs like Phenix or REFMAC5 to improve the fit and stereochemistry.[7] For peptides containing non-natural amino acids, it is often necessary to generate custom library files (e.g., CIF files) that describe their geometry and bonding for the refinement software.[7]
-
Validation and Deposition: Validate the final model for geometric and stereochemical quality and deposit the coordinates and structure factors in the Protein Data Bank (PDB).[7]
Visualizing the Workflow
The overall process from peptide design to structure determination can be visualized as a logical flow.
Caption: Workflow for X-ray crystallography of peptides.
Signaling Pathways and Logical Relationships in Structure Determination
The core of X-ray crystallography lies in solving the phase problem to reconstruct the electron density map from the measured diffraction pattern.
Caption: The phase problem in X-ray crystallography.
References
- 1. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
The Enduring Relevance of the Cbz Group in Solution-Phase Peptide Synthesis: A Comparative Guide
In the landscape of peptide synthesis, dominated by solid-phase methodologies employing Fmoc and Boc protecting groups, the classical Carboxybenzyl (Cbz or Z) group continues to hold significant advantages, particularly in solution-phase strategies. For researchers, scientists, and professionals in drug development, a nuanced understanding of when to leverage this well-established protecting group can lead to more efficient, cost-effective, and scalable synthetic routes. This guide provides an objective comparison of the Cbz protecting group with its more modern counterparts, Fmoc and Boc, in the context of solution-phase peptide synthesis, supported by available data and detailed experimental protocols.
At a Glance: A Comparative Overview of Cbz, Boc, and Fmoc
The choice of an N-α-protecting group is a critical decision that dictates the overall synthetic strategy. The primary distinction lies in their stability and the conditions required for their removal, which in turn affects orthogonality, potential side reactions, and scalability.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Primary Application | Solution-phase peptide synthesis | Solution-phase and Solid-phase peptide synthesis | Predominantly Solid-phase peptide synthesis |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid) | Strong acids (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% piperidine in DMF) |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[1] | Orthogonal to Fmoc and some side-chain protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[][3] |
| Key Advantages | - Reduced racemization potential in solution-phase.[1] - Enhanced crystallinity of protected fragments, aiding purification.[1] - Cost-effective reagents.[1] - Stable to a wide range of reaction conditions.[3] | - Well-established in both solution and solid-phase. - Robust and reliable. | - Mild deprotection conditions. - Automation-friendly in SPPS. - UV-active byproduct allows for reaction monitoring. |
| Potential Disadvantages | - Deprotection by hydrogenolysis is not compatible with sulfur-containing amino acids or other reducible functional groups. - Harsh acidic deprotection can cause side reactions. | - Repetitive acid treatment can lead to degradation of sensitive peptides. - Requires strong acids for deprotection. | - Base-catalyzed deprotection can promote racemization and other side reactions like diketopiperazine formation.[1] |
Quantitative Performance Comparison
While a comprehensive, direct comparative study of all three protecting groups under identical solution-phase conditions is scarce in recent literature, we can compile indicative data from various sources to guide decision-making.
Table 1: Indicative Yields and Racemization Data
| Parameter | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Typical Coupling Yield | 85-95%[1] | Generally high, comparable to Cbz in solution-phase. | High repetitive yields in SPPS, often >99%.[1] In solution-phase, yields are generally high but can be affected by side reactions. |
| Racemization Potential | Generally low in solution-phase due to the urethane structure suppressing oxazolone formation.[1] One study reported less than 1% racemization.[1] | Can be prone to racemization depending on coupling conditions. | Base-labile nature can increase the risk of racemization, especially with sensitive amino acids.[1] Some studies show racemization can be kept below 0.4% per cycle in SPPS with optimized conditions.[1] |
| Crude Purity | Generally high due to the crystalline nature of intermediates, allowing for purification by recrystallization.[1] | Variable, often requiring chromatographic purification. | Can be high, but side products from deprotection may complicate purification. |
Note: The values presented are indicative and highly dependent on the specific amino acid sequence, coupling reagents, and reaction conditions.
Experimental Protocols: Synthesis of a Model Dipeptide (Ala-Ala)
To provide a practical comparison, detailed protocols for the solution-phase synthesis of the dipeptide L-Alanyl-L-Alanine (Ala-Ala) using Cbz, Boc, and Fmoc protection are outlined below.
Cbz-Protected Ala-Ala Synthesis
This protocol involves the coupling of Cbz-Ala-OH with Ala-OMe followed by saponification and final deprotection.
1. Protection of Alanine (Cbz-Ala-OH):
-
Dissolve L-Alanine (1.0 eq) in 2 M NaOH (2.5 eq) and cool to 0°C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the pH between 9-10 with 2 M NaOH.
-
Stir at room temperature for 2-3 hours.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield Cbz-L-Alanine.
2. Coupling Reaction (Cbz-Ala-Ala-OMe):
-
Dissolve Cbz-L-Alanine (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Cool to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the precipitated DCU and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain crude Cbz-Ala-Ala-OMe. Purify by recrystallization or column chromatography.
3. Saponification (Cbz-Ala-Ala-OH):
-
Dissolve Cbz-Ala-Ala-OMe (1.0 eq) in a mixture of methanol and water.
-
Add 1 M NaOH (1.1 eq) and stir at room temperature for 2-4 hours.
-
Remove methanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield Cbz-Ala-Ala-OH.
4. Deprotection (H-Ala-Ala-OH):
-
Dissolve Cbz-Ala-Ala-OH (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst (10-20% by weight).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through Celite and concentrate the filtrate to yield H-Ala-Ala-OH.
Boc-Protected Ala-Ala Synthesis
1. Protection of Alanine (Boc-Ala-OH):
-
Suspend L-Alanine (1.0 eq) in a mixture of dioxane and water.
-
Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at room temperature overnight.
-
Concentrate the mixture and dissolve the residue in water.
-
Wash with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield Boc-L-Alanine.
2. Coupling and Deprotection follow a similar pathway to the Cbz-protected synthesis, with the final deprotection step using Trifluoroacetic acid (TFA).
Fmoc-Protected Ala-Ala Synthesis
1. Protection of Alanine (Fmoc-Ala-OH):
-
Dissolve L-Alanine (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise at 0°C.
-
Stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with concentrated HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield Fmoc-L-Alanine.
2. Coupling and Deprotection proceed similarly, with the final deprotection step involving treatment with 20% piperidine in DMF.
Visualizing the Synthetic Workflow and Deprotection Mechanisms
To further clarify the processes, the following diagrams illustrate the general workflow of solution-phase peptide synthesis and the distinct deprotection mechanisms of Cbz, Boc, and Fmoc.
Caption: General workflow for solution-phase peptide synthesis.
Caption: Comparison of Cbz, Boc, and Fmoc deprotection mechanisms.
Conclusion: Strategic Application of the Cbz Group
While Fmoc and Boc chemistries are the workhorses of modern peptide synthesis, particularly in automated solid-phase applications, the Cbz group remains a highly valuable tool in the arsenal of the synthetic peptide chemist. Its advantages in solution-phase synthesis—namely reduced racemization, enhanced crystallinity of intermediates for easier purification, and cost-effectiveness—make it an excellent choice for the synthesis of short to medium-length peptides and for the preparation of protected peptide fragments for subsequent segment condensation. The orthogonal nature of its deprotection allows for flexible and creative strategies in the synthesis of complex peptide targets. A thorough understanding of the strengths and limitations of each protecting group is paramount to developing robust, efficient, and scalable peptide synthesis protocols.
References
A Comparative Guide to Orthogonal Protection Strategies in Multi-step Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, a cornerstone of modern drug discovery and biomedical research, relies heavily on the strategic use of protecting groups. An orthogonal protection strategy, which involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, is paramount for the successful and efficient assembly of intricate peptide architectures.[1][2][3] This guide provides an objective comparison of the predominant orthogonal protection strategies in multi-step peptide synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable approach for your research needs.
Core Principles of Orthogonal Protection
In peptide synthesis, "orthogonality" refers to the ability to selectively remove a specific class of protecting groups in the presence of others without affecting the integrity of the remaining protected functional groups.[1][4][5] This principle allows for the precise, stepwise elongation of the peptide chain and the introduction of post-translational modifications or complex structural motifs such as cyclization and branching.[1][6]
A typical orthogonal strategy in solid-phase peptide synthesis (SPPS) employs three distinct classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are cleaved at each cycle of amino acid addition.[1][5]
-
"Permanent" side-chain protecting groups: These shield reactive amino acid side chains throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][5]
-
Semi-permanent side-chain protecting groups: These are utilized for on-resin modifications and can be selectively removed without affecting the temporary or permanent groups.[1]
This guide will focus on the two primary SPPS strategies, Fmoc/tBu and Boc/Bzl, and explore the application of a third orthogonal layer for the synthesis of highly complex peptides.
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies
The two most established strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[3] The fundamental difference lies in the lability of the temporary Nα-amino protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the tert-butoxycarbonyl (Boc) group is acid-labile.[7][8] This distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and final cleavage conditions.[7]
Key Characteristics and Performance Metrics
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | References |
| Nα-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) | [7][8] |
| Nα-Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) | [8][] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, requires strong acid for cleavage) | [4][7] |
| Final Cleavage | Mild acidic conditions (e.g., TFA) | Strong acidic conditions (e.g., HF, TFMSA) | [7][10] |
| Orthogonality | Truly orthogonal | Quasi-orthogonal (graded acid lability) | [2][7] |
| Key Advantages | Milder deprotection, suitable for acid-sensitive peptides, automation-friendly. | Robust, well-established, can be advantageous for long or hydrophobic peptides prone to aggregation. | [1][7][] |
| Potential Side Reactions | Diketopiperazine formation at the dipeptide stage. | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met). | [8] |
Performance Data in the Synthesis of Aggregation-Prone Peptides
The synthesis of the amyloid beta (Aβ) peptide, known for its propensity to aggregate, serves as a practical example to compare the performance of these strategies.
| Strategy | Synthesis Method | Peptide | Crude Purity (%) | Isolated Yield (%) | References |
| Standard Fmoc/tBu | SPPS | Aβ1–42 | 33% | Not Reported | [7] |
| Fmoc/tBu with Pseudoproline Dipeptides | SPPS | Aβ1–42 | 57% | Not Reported | [7] |
| Fmoc/tBu with HCTU coupling & microwave assistance | SPPS | Aβ1–42 | 87% | 67% | [7] |
Expanding Orthogonality: The Third Dimension for Complex Peptides
For the synthesis of highly complex peptides, such as those with multiple disulfide bridges, cyclic structures, or branches, a third dimension of orthogonality is often required.[1][3] This involves the use of "semi-permanent" protecting groups that can be removed under conditions that are orthogonal to both the temporary Nα-protection and the permanent side-chain protection.
A prominent example is the Alloc/allyl strategy , which is compatible with the Fmoc/tBu approach. The allyloxycarbonyl (Alloc) protecting group (for amines) and allyl esters (for carboxylic acids) are stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal. They can be selectively cleaved using a palladium(0) catalyst.
Orthogonal Protecting Groups for Cysteine in Disulfide-Rich Peptides
The synthesis of peptides with multiple, regioselective disulfide bonds is a significant challenge. An orthogonal protection strategy for cysteine residues is crucial.
| Protecting Group | Abbreviation | Cleavage Reagent | Stable To | References |
| Acetamidomethyl | Acm | I₂, Hg(OAc)₂ | TFA, Piperidine | [11] |
| Trityl | Trt | TFA, I₂ | Piperidine | [11] |
| 4-methoxybenzyl | Mob | Mild TFA conditions | Piperidine, I₂ | [12] |
| Monomethoxytrityl | Mmt | 1-2% TFA in DCM | Piperidine, Strong Acid | [11] |
A successful synthesis of five different conotoxins with three disulfide bonds was achieved using an orthogonal protection strategy employing Mob, Trt, and Acm protecting groups for cysteine residues, with yields of 20-30%.[1][12]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.[13]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[5]
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess piperidine and byproducts.[5]
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.[5]
-
-
Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.[5]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[5]
Protocol 2: Selective Deprotection of Lys(Alloc) and On-Resin Cyclization
This protocol demonstrates the use of the Alloc group for a side-chain-to-side-chain lactam bridge formation.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using the Fmoc/tBu strategy, incorporating Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired positions.
-
Alloc/OAll Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as PhSiH₃ (25 equivalents) in DCM.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DCM and DMF to remove the palladium catalyst and scavenger.
-
On-Resin Lactam Bridge Formation:
-
Swell the resin in DMF.
-
Add a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Final Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cocktail and purify by HPLC.
Visualizing Orthogonal Strategies
Logical Workflow for Complex Peptide Synthesis
Caption: Logical workflow for complex peptide synthesis using orthogonal protecting groups.
Decision Tree for Selecting a Protection Strategy
Caption: Decision tree for selecting an orthogonal protection strategy in SPPS.
Conclusion
The selection of an appropriate orthogonal protection strategy is a critical determinant of success in multi-step peptide synthesis. The Fmoc/tBu strategy has emerged as the dominant approach due to its mild deprotection conditions and true orthogonality, which are particularly advantageous for the synthesis of complex and modified peptides.[7][14] However, the Boc/Bzl strategy remains a valuable and robust method, especially for sequences prone to aggregation.[7][] For peptides with highly complex architectures, the incorporation of a third layer of orthogonality, such as the Alloc/allyl system, provides the necessary flexibility for selective on-resin modifications. A thorough understanding of the principles and practical considerations of these strategies is essential for researchers, scientists, and drug development professionals to efficiently and reliably produce high-quality peptides for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Analysis of Protease Inhibitor Efficacy: The Role of the Cyclohexylglycine Moiety
For Immediate Release
[City, State] – [Date] – In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), protease inhibitors have emerged as a cornerstone of treatment. A key structural component in some of these inhibitors is the cyclohexylglycine residue, which has been postulated to influence their efficacy. This guide provides a detailed comparison of the performance of HCV NS3/4A protease inhibitors, categorizing them by the presence or absence of a cyclohexylglycine or a similar cyclohexyl moiety. This analysis is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their ongoing efforts.
Introduction to HCV Protease Inhibitors
Protease inhibitors are a class of antiviral drugs that function by blocking the activity of proteases, enzymes essential for viral replication.[1] In the case of HCV, the NS3/4A serine protease is a prime therapeutic target as it is responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[2][3] By inhibiting this enzyme, these drugs effectively halt the viral life cycle. This guide focuses on a comparative analysis of several key HCV NS3/4A protease inhibitors, with a specific focus on the structural feature of a cyclohexylglycine-like moiety.
Efficacy Comparison of Protease Inhibitors
The efficacy of protease inhibitors can be quantified by several parameters, most notably the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or to inhibit a biological process by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values are indicative of higher potency.
The following table summarizes the in vitro efficacy data for selected HCV NS3/4A protease inhibitors, categorized by the presence or absence of a cyclohexylglycine or a similar cyclohexyl moiety.
| Inhibitor | Cyclohexylglycine Moiety | Target | Ki (nM) | EC50 (nM) | Reference |
| Telaprevir | Present (Cyclohexylalanyl) | HCV NS3/4A Protease | 7 | 354 | [4][5] |
| Narlaprevir | Present (Cyclohexyl) | HCV NS3/4A Protease | 6 | ~40,000 (in a specific assay) | [6][7] |
| Boceprevir | Absent | HCV NS3/4A Protease | 14 | 350 | [8][9] |
| Vaniprevir | Absent | HCV NS3/4A Protease | Not explicitly stated | Not explicitly stated | [10] |
Note: Efficacy values can vary depending on the specific assay conditions, cell lines used, and the genotype of the virus. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are outlines of common assays used to characterize the potency of HCV NS3/4A protease inhibitors.
FRET-Based NS3/4A Protease Activity Assay
This assay is widely used to monitor the real-time activity of the NS3/4A protease.[11]
Principle: The assay utilizes a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease. This cleavage site is flanked by a donor and an acceptor fluorophore. In its intact state, the proximity of the two fluorophores allows for Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by the protease, the donor and acceptor are separated, leading to a decrease in the FRET signal, which can be measured to determine enzyme activity.[11]
Protocol Outline:
-
Plate Preparation: Test compounds are serially diluted and dispensed into a 384-well microplate. Control wells with DMSO are included.[11]
-
Enzyme Preparation: Recombinant NS3/4A protease is diluted to a working concentration (e.g., 40 nM) in an appropriate assay buffer.[11]
-
Enzyme Addition and Pre-incubation: The diluted enzyme is added to the wells containing the test compounds and incubated at room temperature for approximately 15 minutes to allow for inhibitor binding.[11]
-
Substrate Preparation: The FRET substrate is diluted to a working concentration (e.g., 60 µM) in the assay buffer.[11]
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the diluted FRET substrate to each well. The fluorescence intensity is then measured over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific F-RET pair.[11]
Cell-Based HCV Replicon Assay
This assay measures the ability of a compound to inhibit HCV RNA replication within host cells.[5]
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or can be quantified by RT-qPCR. The level of reporter gene expression or viral RNA directly correlates with the rate of viral replication.
Protocol Outline:
-
Cell Seeding: HCV replicon cells are seeded into 96-well plates and allowed to adhere.
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow for viral replication and the effect of the inhibitor to manifest.[5]
-
Quantification of Viral Replication:
-
Data Analysis: The IC50 value is calculated by determining the concentration of the compound that reduces HCV RNA replication by 50% compared to untreated control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HCV replication cycle with a focus on the role of the NS3/4A protease and a typical experimental workflow for evaluating protease inhibitors.
References
- 1. Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narlaprevir | C36H61N5O7S | CID 11857239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Unlocking Peptide Therapeutics: A Comparative Guide to Enhancing Enzymatic Stability with Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to rapid enzymatic degradation in the body. This guide provides a comprehensive comparison of modern strategies that leverage unnatural amino acids to bolster peptide stability, thereby extending their in vivo half-life and therapeutic potential. Supported by experimental data, this document delves into the mechanisms of action, comparative efficacy, and detailed protocols for evaluating these advanced modifications.
The inherent advantages of peptides as therapeutic agents—high specificity and low toxicity—are often undermined by their rapid clearance due to proteolysis.[1][2] To counter this, medicinal chemists have turned to the vast toolkit of unnatural amino acids, which can be strategically incorporated into peptide sequences to create more robust and drug-like molecules.[3][4][5] These modifications are designed to disrupt recognition by proteolytic enzymes, effectively shielding the peptide backbone from cleavage.[6][7]
This guide will compare three principal strategies for enhancing enzymatic stability: the incorporation of β-amino acids, N-methylation of the peptide backbone, and peptide stapling. Each approach offers distinct advantages and is supported by a growing body of experimental evidence.
Comparative Analysis of Stability Enhancement Strategies
The incorporation of unnatural amino acids significantly enhances the resistance of peptides to enzymatic degradation. The following tables summarize quantitative data from various studies, comparing the stability of modified peptides to their natural counterparts in different biological matrices.
Table 1: Enhanced Proteolytic Stability via D-Amino Acid Substitution and Cyclization
| Peptide | Modification | Matrix | Half-life (t½) | Improvement Factor |
| Kn2-7 (Antimicrobial Peptide) | All L-amino acids (Natural) | 25% Human Serum | ~1.0% remaining after 24h | - |
| dKn2-7 (Antimicrobial Peptide) | All D-amino acids (Unnatural) | 25% Human Serum | 78.5% remaining after 24h | >78x[3] |
| Linear Peptide I | Natural amino acids | Human Serum | 14.8 min | - |
| Cyclized Peptide II-P1 | Cyclization via non-natural linkage | Human Serum | 43.9 min | ~3x[3] |
| Somatostatin (Native) | None | In Vivo | 1-3 minutes | - |
| Octreotide (Analog) | D-amino acid substitution, cyclization, and truncation | In Vivo | 90-120 minutes | ~30-120x[2][8] |
Table 2: Enhanced Proteolytic Stability via N-Methylation
| Peptide | Modification | Enzyme/Matrix | Half-life (t½) | Improvement Factor |
| Model Peptide | Non-methylated | Trypsin | < 5 min | - |
| Model Peptide | N-methylated | Trypsin | > 240 min | >48x |
| Cyclosporin (Hepta-N-methylated) | N-methylation | In Vivo | Oral bioavailability of 29% | -[7] |
Note: Specific half-life data for N-methylated peptides can be highly variable depending on the peptide sequence and the position of the methylation. The data presented is illustrative of the significant stability gains achievable.
In-Depth Look at Modification Strategies
β-Amino Acids: Building a Resistant Backbone
The substitution of natural α-amino acids with their β-homologs represents a powerful strategy for improving proteolytic stability.[9][10] In β-amino acids, an additional carbon atom is present in the backbone, which alters the peptide's secondary structure and makes it a poor substrate for common proteases.[10][11] Peptides composed entirely of or incorporating β-amino acids exhibit a superior stability profile, with some studies showing complete resistance to a panel of vigorous proteases for extended periods.[9][12][13]
N-Methylation: A Steric Shield Against Proteolysis
N-methylation involves the addition of a methyl group to the amide nitrogen of the peptide backbone.[6][14] This seemingly minor modification introduces significant steric hindrance, which disrupts the hydrogen-bonding patterns recognized by proteases and prevents them from accessing the scissile peptide bond.[6] A single N-methyl group can confer protection over a four-residue window, dramatically increasing the peptide's half-life in the presence of enzymes like trypsin and chymotrypsin.[6] Beyond stability, N-methylation can also improve membrane permeability, a crucial factor for intracellular drug targets.[5][14][15]
Stapled Peptides: Locking in a Stable Conformation
Peptide stapling involves covalently linking the side chains of two amino acid residues to create a macrocyclic structure.[16][17] This "staple" reinforces the peptide's α-helical conformation, a common motif in protein-protein interactions.[16][18][19] The stabilized α-helix sequesters the amide bonds in the interior of the structure, rendering them inaccessible to proteolytic enzymes.[19] This strategy not only enhances stability but can also improve target affinity and cell permeability.[16][18]
Experimental Protocols for Assessing Enzymatic Stability
A standardized approach is crucial for accurately evaluating and comparing the enzymatic stability of modified peptides. The following are generalized protocols for in vitro protease resistance assays.
Protocol 1: In Vitro Proteolytic Digestion Assay
This protocol is a common method for assessing the stability of peptides against specific proteases.
1. Peptide and Enzyme Preparation:
- Synthesize both the unmodified (native) and modified peptides using solid-phase peptide synthesis (SPPS).[6]
- Purify the crude peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
- Confirm the identity of the peptides via mass spectrometry.[6]
- Reconstitute the desired protease (e.g., trypsin, chymotrypsin, pepsin, or serum proteases) in an appropriate buffer at a known concentration.[6]
2. Proteolytic Digestion Reaction:
- Dissolve the peptide in the assay buffer.
- Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio.
- Incubate the reaction mixture at a constant temperature (e.g., 37°C).
- At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic activity, often by adding a strong acid like trifluoroacetic acid (TFA).[20]
3. Analysis of Degradation:
- Analyze the quenched samples by RP-HPLC to separate the intact peptide from its degradation products.[21][22]
- Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak in the chromatogram.
- Calculate the peptide's half-life (t½) by plotting the percentage of intact peptide remaining against time and fitting the data to a one-phase decay model.[21][22]
- Mass spectrometry (e.g., LC-MS or MALDI-TOF-MS) can be used to identify the cleavage sites.[22][23]
Protocol 2: Peptide Stability in Human Serum
This assay provides a more physiologically relevant assessment of peptide stability.
1. Sample Preparation:
- Prepare stock solutions of the test peptides in a suitable solvent.
- Thaw pooled human serum and centrifuge to remove any precipitates.
2. Incubation:
- Spike the serum with the test peptide to a final concentration.
- Incubate the samples at 37°C.
- At predetermined time points, take aliquots of the serum-peptide mixture.
3. Protein Precipitation and Peptide Extraction:
- Precipitate the serum proteins by adding an organic solvent (e.g., acetonitrile) or a strong acid.[21] Note that precipitation with strong acids can sometimes lead to loss of the analyte.[21][24]
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant containing the peptide.
4. Quantification:
- Analyze the supernatant using LC-MS to quantify the concentration of the intact peptide.[23]
- Determine the half-life of the peptide in serum by plotting its concentration over time.
Visualizing Workflows and Concepts
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing peptide enzymatic stability.
Caption: Relationship between modification strategies and enhanced stability.
Conclusion
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug development, offering a reliable means to overcome the inherent instability of natural peptides. As demonstrated by the comparative data, modifications such as the inclusion of β-amino acids, N-methylation, and peptide stapling can dramatically increase a peptide's half-life in biological fluids. The choice of modification strategy will depend on the specific peptide sequence, its intended therapeutic target, and the desired pharmacokinetic profile. By employing the robust experimental protocols outlined in this guide, researchers can effectively evaluate and optimize the stability of their peptide candidates, paving the way for the next generation of peptide-based therapeutics.
References
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 14. lifetein.com [lifetein.com]
- 15. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid, a non-hazardous, solid organic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach based on guidelines for similar chemicals is recommended.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the chemical waste should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Properly identify the waste as this compound. It is crucial to avoid mixing this waste with other chemical streams, particularly incompatible materials such as bases, oxidizing agents, or heavy metals.[3][4] Store the waste in a clearly labeled, closed container made of a compatible material.[3]
Step 2: Hazard Assessment
While this compound is generally considered non-hazardous, it is prudent to consult the Safety Data Sheet (SDS) for any specific handling and disposal information. If an SDS is not available for this specific molecule, review the SDS for structurally similar compounds. For many non-hazardous, solid organic acids, the primary concerns are potential skin and eye irritation.[2]
Step 3: Quantify the Waste
The quantity of the chemical waste will influence the appropriate disposal method.
-
Small Quantities (less than 1 kilogram of solid or 25 milliliters of a concentrated solution): May be eligible for in-lab neutralization and sewer disposal, provided local regulations permit this.[5]
-
Large Quantities (greater than 1 kilogram of solid or 25 milliliters of a concentrated solution): Should be disposed of through an approved hazardous waste management service.[5]
Step 4: Select the Appropriate Disposal Method
Based on the quantity and your institution's policies, choose one of the following disposal routes:
Method A: Disposal via Approved Waste Disposal Plant (Recommended for all quantities)
This is the most conservative and generally recommended method.
-
Package the Waste: Ensure the waste is in a sealed, properly labeled container. The label should include the full chemical name and any known hazards.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for collection.[3][6]
-
Store Safely: While awaiting pickup, store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
Method B: In-Lab Neutralization and Sewer Disposal (For Small Quantities ONLY and where permissible)
This method should only be employed if your institution's EHS guidelines and local regulations explicitly allow for the sewer disposal of neutralized, non-hazardous organic acids.[4][5]
-
Dilution: If in solid form, dissolve a small quantity in water. If in a concentrated solution, dilute it to a concentration below 10% by slowly adding the acid solution to cold water.[4][5]
-
Neutralization: Slowly add a dilute base (e.g., sodium hydroxide solution) to the acidic solution while stirring. Monitor the pH of the solution. The reaction may generate heat, so proceed with caution.[5]
-
Confirm Neutral pH: Continue adding the base until the pH of the solution is between 5 and 9.[5]
-
Sewer Disposal: Flush the neutralized solution down the sanitary sewer with at least 20 parts of water.[5]
Quantitative Data Summary for Disposal Methods
| Disposal Method | Applicable Quantity | Key Procedural Steps | Regulatory Consideration |
| Approved Waste Disposal Plant | All quantities | 1. Package and label waste. 2. Arrange for EHS/contractor pickup. 3. Store safely. | Adheres to local, regional, and national hazardous waste regulations.[7] |
| In-Lab Neutralization & Sewer Disposal | < 1 kg solid or < 25 mL concentrated solution | 1. Dilute the acid. 2. Neutralize with a dilute base to pH 5-9. 3. Flush with copious amounts of water. | Permissible only if allowed by institutional and local regulations.[5] |
Disposal Decision Workflow
References
- 1. fishersci.ca [fishersci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2S)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid (CAS No. 69901-85-5). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks. This compound is a white powder and, like similar organic acids, requires careful handling to prevent irritation and other potential health effects.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times. Should be equipped with side shields to protect against splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of dust generation. | |
| Skin Protection | Gloves | Chemical-resistant nitrile or neoprene gloves are required. Ensure gloves are properly sized. |
| Protective Clothing | A lab coat, long-sleeved shirt, and long pants are necessary to cover as much skin as possible. For larger quantities, a chemical-resistant apron is advised. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound should ideally be conducted in a certified chemical fume hood to control dust and vapors. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator appropriate for organic dusts should be used. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling the Compound :
-
Wear all required PPE as specified in the table above.
-
Carefully open the container to minimize the generation of airborne dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid scooping in a manner that creates dust clouds.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing. For acidic compounds, always add acid to water, not the other way around, if applicable.[5]
-
-
Post-Handling :
-
Securely close the container of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Dispose of any contaminated disposable materials, such as weighing paper or pipette tips, in the designated chemical waste container.
-
Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
-
Disposal Plan
As there is no information to suggest that this compound is an acutely hazardous waste, it should be disposed of as a non-hazardous solid chemical waste, in accordance with institutional and local regulations.
-
Solid Waste :
-
Collect excess solid compound and any contaminated disposables in a clearly labeled, sealed container for chemical waste.
-
Do not dispose of the solid chemical in the regular trash.[6]
-
-
Empty Containers :
-
Solutions :
-
Aqueous solutions may potentially be neutralized and disposed of down the drain with copious amounts of water, provided the pH is between 5 and 9 and the solution does not contain other hazardous materials.[8][9] However, always consult your institution's environmental health and safety office before any drain disposal.
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow diagram.
References
- 1. This compound, CasNo.69901-85-5 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aksci.com [aksci.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
